Azanium;butanedioic acid
Description
Nomenclature and Chemical Structure within the Context of Organic Salts
Azanium;butanedioic acid is the IUPAC name for the salt formed from the reaction of succinic acid, a dicarboxylic acid, and ammonia (B1221849). nih.govnih.gov As an organic salt, its structure consists of ammonium (B1175870) cations (NH₄⁺) and succinate (B1194679) anions (C₄H₄O₄²⁻). wikipedia.org The chemical formula is C₄H₁₂N₂O₄. wikipedia.org The formation of this salt involves the transfer of protons from the carboxylic acid groups of succinic acid to the ammonia molecules. wikipedia.org
Succinic acid itself is a diprotic acid, meaning it can donate two protons. wikipedia.org The reaction with ammonia neutralizes the acidic protons to form the ammonium salt. wikipedia.org this compound typically appears as colorless, water-soluble crystals. wikipedia.orgchemicalbook.com The crystal structure has been a subject of study, with research investigating the hydrogen bonding between the ammonium and succinate ions. iucr.orgiucr.orgresearchgate.net
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | diazanium;butanedioate | nih.govwikipedia.org |
| Molecular Formula | C₄H₁₂N₂O₄ | wikipedia.orgcymitquimica.com |
| Molecular Weight | 152.15 g/mol | wikipedia.orgcymitquimica.com |
| CAS Number | 2226-88-2 | wikipedia.org |
| Appearance | Colorless crystals or white powder | wikipedia.orgcymitquimica.com |
| Solubility | Soluble in water | wikipedia.org |
Historical Context of Succinate Derivatives in Chemical Science
The study of succinic acid and its derivatives has a long history. Succinic acid was first obtained from the distillation of amber, from which its common name is derived (Latin: succinum). wikipedia.org Industrially, succinic acid has been produced through methods like the hydrogenation of maleic acid. wikipedia.orgresearchgate.net The development of fermentation processes using microorganisms has provided a bio-based route to succinic acid production, which is seen as a more sustainable alternative. atamankimya.com
Succinate derivatives have been recognized for their potential as platform chemicals, which are building blocks for producing a wide range of other chemicals and materials. wikipedia.orgresearchgate.net This has led to extensive research into their conversion into valuable products like solvents, polymers, and resins. wikipedia.orgfraunhofer.de
Overview of Interdisciplinary Research Significance
The importance of this compound and its constituent ion, succinate, extends across multiple fields of research, highlighting its interdisciplinary significance.
This compound serves as a versatile starting material and intermediate in organic synthesis. It can be used to produce a variety of other chemicals. researchgate.netgoogle.com For example, the thermal decomposition of ammonium succinate yields succinimide (B58015). wikipedia.org Furthermore, it is utilized in the synthesis of esters, which have applications in perfumes and lacquers. wikipedia.orgchemicalbook.com
Recent research has explored its use in the production of pyrrolidones, such as N-methylpyrrolidone (NMP), which are valuable industrial solvents. researchgate.netgoogle.com The conversion processes often involve steps like thermochemical reactions and hydrogenation. google.com Additionally, ammonium succinate has been used as a source of succinic acid in the synthesis of nanoparticles for various applications. nih.govacs.org
| Starting Material | Reaction/Process | Product(s) | Significance/Application | Reference |
|---|---|---|---|---|
| Ammonium succinate | Thermal decomposition | Succinimide | Intermediate in chemical synthesis | wikipedia.org |
| Diammonium succinate | Conversion to N-methyl succinimide and hydrogenation | N-methylpyrrolidone (NMP) | Industrial solvent | researchgate.netgoogle.com |
| Succinic acid/Diammonium succinate | Esterification | Succinate esters (e.g., dimethyl succinate) | Perfumes, solvents, food additives | wikipedia.orgpatsnap.com |
| Succinic acid | Polycondensation with diols (e.g., 1,4-butanediol) | Poly(butylene succinate) (PBS) | Biodegradable polymer | researchgate.netfraunhofer.de |
In biological systems, the succinate anion is a crucial metabolic intermediate. wikipedia.org It is a key component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is central to cellular respiration and energy production in mitochondria. wikipedia.orgnih.gov In the TCA cycle, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase. wikipedia.org
Beyond its role in energy metabolism, succinate acts as a signaling molecule, reflecting the metabolic state of the cell. wikipedia.orgnih.gov It can be transported out of the mitochondria and influence various cellular processes, including gene expression and inflammatory responses. wikipedia.orge-enm.org The accumulation of succinate under certain conditions, such as hypoxia, has been linked to signaling pathways involved in inflammation and tumorigenesis. wikipedia.orge-enm.org Succinate is also a product of anaerobic fermentation by gut microbes. e-enm.org
The quest for sustainable and biodegradable materials has brought succinate derivatives to the forefront of materials science. Succinic acid is a key monomer for the synthesis of biodegradable polyesters, such as poly(butylene succinate) (PBS). researchgate.netfraunhofer.de These polymers possess properties similar to conventional plastics like polyethylene (B3416737) but have the advantage of being biodegradable, making them attractive for applications in packaging and agriculture. fraunhofer.de
Succinate-based compounds are also being explored for other advanced applications. For instance, ammonium succinate protic ionic liquids have been investigated as additives in water-based lubricants and for creating thin film lubricants with good corrosion resistance. researchgate.net In environmental chemistry, the bio-based production of succinic acid is significant as it utilizes renewable resources and can involve the consumption of carbon dioxide, contributing to greener chemical processes.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H10NO4+ |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
azanium;butanedioic acid |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3/p+1 |
InChI Key |
ZBALFGIGLVIXBV-UHFFFAOYSA-O |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[NH4+] |
Synonyms |
1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Engineering
Biotechnological Fermentation Routes for Azanium;butanedioic acid Precursors
The biotechnological production of succinic acid via fermentation is a promising alternative to chemical methods, offering economic and environmental benefits. unina.itaidic.it This approach utilizes various microorganisms to convert renewable feedstocks, such as glucose, glycerol (B35011), and lignocellulosic biomass, into succinic acid. mdpi.comaidic.it Key to this process is the selection and engineering of microbial strains capable of high-yield succinate (B1194679) production and the optimization of fermentation conditions to maximize efficiency. mdpi.com
Microbial Strain Engineering for Enhanced Production Yields
A primary focus of research is the metabolic engineering of microorganisms to enhance the yield and productivity of succinic acid. bohrium.comnih.gov Both natural succinate producers and model industrial organisms have been genetically modified to redirect carbon flow towards the desired product and minimize the formation of by-products. nih.gov
Escherichia coli and Corynebacterium glutamicum, well-established organisms in industrial biotechnology, have been extensively engineered for succinate production. nih.govnih.govtum.de
Corynebacterium glutamicum has also been a successful target for metabolic engineering. A key modification is the deletion of the succinate dehydrogenase (sdhCAB) genes, which prevents the conversion of succinate to fumarate (B1241708) in the TCA cycle, causing succinate to accumulate. nih.gov To further enhance yield, pathways leading to by-products like acetate (B1210297) and lactate (B86563) are eliminated by deleting genes such as pta-ackA, pqo, cat, and ldhA. nih.govasm.org Concurrently, overexpression of anaplerotic enzymes like pyruvate (B1213749) carboxylase (pyc) and PEP carboxylase (ppc) helps to channel more carbon from glucose into the reductive TCA cycle, boosting succinate formation. nih.govasm.org Engineering the glyoxylate (B1226380) pathway and the succinate export system has also proven effective in increasing production titers. nih.gov
Key Genetic Modifications in Escherichia coli for Enhanced Succinate Production
| Gene Target | Modification | Purpose | Reference |
|---|---|---|---|
| ldhA, pflB | Deletion/Knockout | Eliminate competing pathways for lactate and formate (B1220265) production. | asm.org |
| ptsG, ptsI | Deletion/Mutation | Inactivate the glucose phosphotransferase system (PTS) to increase PEP availability for carboxylation. | nih.govasm.orgpnas.org |
| pck | Overexpression | Increase carboxylation of PEP to oxaloacetate, a key succinate precursor, and improve ATP yield. | asm.orgpnas.org |
| pta, ackA | Deletion/Knockout | Reduce acetate by-product formation. | nih.gov |
Key Genetic Modifications in Corynebacterium glutamicum for Enhanced Succinate Production
| Gene Target | Modification | Purpose | Reference |
|---|---|---|---|
| sdhCAB | Deletion/Knockout | Block the oxidative TCA cycle at succinate dehydrogenase to force succinate accumulation. | nih.gov |
| pta-ackA, pqo, cat | Deletion/Knockout | Eliminate known pathways for acetate by-product formation. | nih.gov |
| pyc, ppc | Overexpression | Enhance anaplerotic carboxylation of pyruvate and PEP to boost carbon flux towards oxaloacetate. | nih.govasm.org |
| ldhA | Deletion/Knockout | Prevent lactate by-product formation under anaerobic conditions. | asm.org |
| SucE | Overexpression | Improve the export of succinate from the cell. | nih.gov |
Metabolic flux analysis (MFA) is a critical tool for understanding and optimizing microbial metabolism for succinate production. jmb.or.krmdpi.com By mapping the flow of metabolites through the cell's intricate network of biochemical reactions, MFA can identify bottlenecks, quantify the distribution of carbon among different pathways, and pinpoint targets for genetic engineering. mdpi.comresearchgate.net
For instance, 13C-MFA studies have been used to unravel the metabolic pathways in succinate-producing bacteria like Basfia succiniciproducens. These analyses revealed that a fructokinase plays a beneficial role in sucrose (B13894) catabolism by reducing the loss of the precursor PEP to pyruvate, thereby increasing the succinate yield. nih.gov This insight led to the successful engineering of strains with overexpressed fructokinase and deleted competing sugar transport systems, resulting in significantly higher succinate titers. nih.gov
MFA also helps in silico to predict the maximum theoretical yields of metabolites and to design optimal metabolic pathways. jmb.or.kr Studies have shown that for optimal succinate production in E. coli, the pyruvate carboxylation pathway is more efficient than the typically used PEP carboxylation pathway. jmb.or.krresearchgate.net This is because relying solely on PEP carboxylation can create a shortage of reducing power (NADH), limiting the final yield. jmb.or.kr MFA can guide strategies to overcome this limitation, such as supplying additional reducing equivalents or activating pathways that generate more NADH. jmb.or.krresearchgate.net The analysis can also reveal the activation of different pathways, such as the glyoxylate pathway, under various conditions, providing a comprehensive picture of cellular metabolism to guide further engineering efforts. nih.govresearchgate.net
Genetic Modifications in Model Organisms (e.g., Escherichia coli, Corynebacterium glutamicum)
Fermentation Process Optimization for this compound Formation
Optimizing the fermentation process is as crucial as strain engineering for achieving economically viable production of butanedioic acid. This involves carefully controlling the bioreactor environment and choosing the most effective fermentation strategy. researchgate.netnih.gov
The design of the bioreactor and its operating conditions play a pivotal role in the efficiency of succinic acid fermentation. researchgate.netnih.gov Key parameters that must be controlled include temperature, pH, and the supply of CO2, which is a co-substrate for the carboxylation reactions. jmb.or.kr For many succinate-producing organisms, like Actinobacillus succinogenes, the optimal temperature is around 37°C. aidic.it
Maintaining the pH is critical, as the accumulation of succinic acid can lower the pH to inhibitory levels. Neutralizing agents like magnesium carbonate (MgCO3) are often used and have been found to be highly effective. bohrium.comnih.gov The CO2 supply is also essential; high concentrations of dissolved CO2 can increase the ratio of succinic acid to by-products by driving the carboxylation reactions forward. bohrium.com
Innovative bioreactor designs are being explored to enhance productivity. These include systems with immobilized cells, such as packed-bed or fiber-bed bioreactors, which can achieve very high cell densities and thus high volumetric productivity. iastate.edursc.org For example, a packed-bed bioreactor with immobilized A. succinogenes achieved a succinic acid productivity of 2.15 g L⁻¹ h⁻¹, one of the highest recorded for glycerol fermentation. rsc.org Electro-bioreactors that apply an electrical potential to shift the cellular redox balance towards NADH have also shown promise, increasing succinate yield by over 14%. mdpi.com
Both batch and continuous fermentation strategies have been employed for succinic acid production, each with distinct advantages and disadvantages. researchgate.netiastate.edu
Batch Fermentation: In this mode, all nutrients are provided at the beginning, and the fermentation runs until the substrate is depleted or product inhibition occurs. iastate.edu Batch processes are simpler to operate and are less prone to contamination. High final titers of succinic acid have been achieved in batch and fed-batch cultures, with some engineered C. glutamicum strains producing up to 109 g/L. nih.goveeer.org However, productivity can be limited by the accumulation of inhibitory products and the changing environmental conditions throughout the batch. iastate.edueeer.org
Continuous Fermentation: This strategy involves a continuous feed of fresh medium and removal of culture broth, maintaining the system in a steady state. iastate.edu Continuous processes can achieve significantly higher volumetric productivity compared to batch processes. jmb.or.krresearchgate.net For example, continuous culture of Mannheimia succiniciproducens resulted in a productivity of 3.19 g L⁻¹ h⁻¹, which was much higher than the 1.17 g L⁻¹ h⁻¹ achieved in batch culture with the same strain and substrate. researchgate.net Cell recycle systems, often using external membranes, can be integrated into continuous fermenters to achieve high cell densities and further boost productivity. jmb.or.kr The main challenges for continuous fermentation include maintaining sterility over long periods and the risk of cell washout. iastate.edu
Comparison of Fermentation Strategies for Succinic Acid Production
Bioreactor Design and Operating Conditions
Chemical Synthesis Pathways and Salt Formation Techniques
The formation of this compound can be achieved through several chemical routes, primarily involving the neutralization of butanedioic acid or the conversion of its other salts.
Synthesis from Butanedioic Acid and Ammonia (B1221849)
The most direct synthesis of this compound involves the acid-base reaction between butanedioic acid (succinic acid) and a source of ammonia. This can be accomplished using aqueous ammonia (ammonium hydroxide) or ammonium (B1175870) carbonate. wikipedia.orgchemcess.com
When aqueous ammonia is used, it reacts with butanedioic acid in a neutralization reaction to form diammonium succinate and water. wikipedia.org The reaction is as follows:
2NH₄OH + C₄H₆O₄ → (NH₄)₂C₄H₄O₄ + 2H₂O
Alternatively, reacting butanedioic acid with ammonium carbonate also yields the desired salt. wikipedia.orgchemicalbook.com This method can be performed in an aqueous solution, with one industrial-scale process describing the reaction at a temperature of 32-40°C for 2 hours, achieving a 100% yield of this compound with a purity of 99.8%. chemicalbook.com
In bio-fermentation processes aiming for succinic acid production, ammonia is often used as a neutralizing agent to maintain a suitable pH for the microorganisms. google.comwipo.intmdpi.com This in-situ neutralization leads to the formation of diammonium succinate within the fermentation broth. wipo.intmdpi.com
Salt Substitution Reactions for Purity Enhancement
In many bio-based production schemes, butanedioic acid is first isolated as a different salt, such as calcium succinate, due to its low solubility, which facilitates separation from the fermentation broth. mdpi.comfraunhofer.de This salt is then converted to this compound for further use.
A common method for purity enhancement involves the conversion of calcium succinate to this compound. google.comgoogle.com This salt substitution or metathesis reaction is typically achieved by reacting calcium succinate with ammonium carbonate in an aqueous solution. google.comgoogle.comgoogleapis.com The reaction precipitates calcium carbonate, which is sparingly soluble, leaving the highly soluble this compound in the solution. google.comgoogle.com
CaC₄H₄O₄ + (NH₄)₂CO₃ → (NH₄)₂C₄H₄O₄ + CaCO₃ (s)
The solid calcium carbonate can then be easily removed by filtration or specific gravity separation, resulting in a high-purity solution of this compound. google.comgoogle.com One patented process reports that after this step, the combination of succinic acid and ammonia constitutes over 90% of the total solid component in the resulting solution. google.com An alternative approach involves the addition of ammonia and carbon dioxide gas to the calcium succinate slurry to achieve the same conversion. google.comgoogle.com
This method is often part of a multi-step process that starts with the fermentative production of calcium succinate, followed by its isolation and subsequent conversion. chemicalbook.comchemicalbook.com The precipitated calcium carbonate can potentially be recycled and reused in the initial fermentation step as a neutralizing agent. google.comgoogle.com
Ion exchange chromatography is a powerful technique for both the purification of butanedioic acid and the conversion of its salts. google.comgoogle.com To produce this compound, a solution containing another succinate salt, such as sodium or calcium succinate, can be passed through a cation exchange resin that has been pre-loaded with ammonium ions (NH₄⁺).
The process involves splitting the succinate salt on the surface of the resin. google.comgoogle.com For instance, when a solution of ammonium succinate from a fermentation broth is passed through a cationic ion exchange resin in the proton (H⁺) form, the ammonium ions are exchanged for protons on the resin surface. google.comgoogle.com This converts the ammonium succinate into free succinic acid. google.com
Conversely, to form ammonium succinate from another salt, a cation exchange resin in the ammonium (NH₄⁺) form would be used. The cation of the starting salt (e.g., Na⁺ or Ca²⁺) would be captured by the resin, releasing the succinate anion to combine with the ammonium ions from the resin. This technique is integral to many modern purification strategies for bio-based succinic acid, often used to obtain a highly purified final product free from other metal ion impurities. stenvironment.org Both strongly acidic cation exchangers and weakly basic anion exchangers have been utilized in these purification schemes. google.comresearchgate.net
Conversion of Calcium Succinate to this compound
Green Chemistry Approaches in Synthetic Design
The production of this compound is increasingly aligned with the principles of green chemistry, primarily through the use of renewable feedstocks and the development of sustainable processes.
The cornerstone of green synthesis for this compound is the bio-fermentation of carbohydrates from sources like glucose, wheat starch, cassava, or algal biomass to produce butanedioic acid. nih.govfrontiersin.orgrsc.org This biological route consumes carbon dioxide, offering a significant environmental advantage over petroleum-based methods that rely on the hydrogenation of maleic anhydride (B1165640). rsc.orgresearchgate.net
Atom Economy: The direct neutralization of butanedioic acid with ammonia has excellent atom economy.
Recycling Byproducts: In the salt substitution pathway from calcium succinate, the precipitated calcium carbonate can be calcined to produce calcium hydroxide (B78521) and carbon dioxide, both of which can be reused in the fermentation and salt substitution steps. google.comgoogle.com Similarly, when ammonium sulfate (B86663) is a byproduct, it can be thermally cracked back into ammonia and ammonium bisulfate for recycling or used as a fertilizer. wipo.intmdpi.comgoogle.com
Energy Efficiency: Efforts are being made to develop energy-efficient downstream processes. For example, reactive evaporation can be used to concentrate diammonium succinate to monoammonium succinate, which then crystallizes with high recovery. mdpi.com
Novel Separation: Electrified downstream processing, where an electric current is used to induce pH changes for crystallization, is being explored to avoid the addition of acids and bases, thereby preventing the formation of waste salts. biosc.de
Table 1: Comparison of Synthetic Pathways for this compound
| Synthetic Pathway | Key Reagents | Primary Product(s) | Key Advantages | Notable Considerations |
|---|---|---|---|---|
| Direct Neutralization | Butanedioic acid, Aqueous Ammonia/Ammonium Carbonate | This compound | Direct, high yield, high purity. chemicalbook.com | Often used in conjunction with bio-fermentation where ammonia is the neutralizer. mdpi.com |
| Salt Substitution (Metathesis) | Calcium Succinate, Ammonium Carbonate | This compound, Calcium Carbonate | Facilitates purification from fermentation broth; byproduct can be recycled. google.comgoogle.com | Requires an additional reaction and separation step. google.com |
| Ion Exchange | Succinate Salt Solution, Ammonium-form Cation Exchange Resin | This compound | High purity, effective for removing ionic impurities. stenvironment.org | Resin regeneration is required. google.com |
Downstream Processing and Purification Methodologies
The recovery and purification of this compound, particularly from complex fermentation broths, are critical steps that can account for a significant portion of the total production cost. ukzn.ac.zanih.gov The process typically begins with the removal of biomass and other particulate matter through microfiltration and ultrafiltration. google.comnih.gov
Following initial clarification, several methods can be employed:
Crystallization: This is a key purification technique. This compound is highly soluble in water. wikipedia.org In some processes, the diammonium succinate (DAS) solution is concentrated by heating under pressure, which converts it to monoammonium succinate (MAS). mdpi.comstenvironment.org The MAS solution is then cooled in a multi-stage evaporative crystallization system to recover the product with up to 95% efficiency. mdpi.com Cooling crystallization is optimized by controlling parameters such as final temperature, time, and pH. frontiersin.org
Precipitation: As discussed, precipitation is used to remove less soluble components. For example, in the conversion from calcium succinate, the desired product remains in solution while calcium carbonate precipitates and is filtered off. google.comgoogle.com
Filtration/Separation: Solid-liquid separation techniques like filtration and centrifugation are used extensively to remove precipitated impurities (e.g., calcium carbonate) or to harvest crystallized product. google.commdpi.comgoogle.com
Thermal Decomposition: The thermal decomposition of ammonium succinate by heating can produce succinimide (B58015), which distills over a range of 275–289°C. wikipedia.orgorgsyn.org This represents a conversion rather than a purification of the original salt.
Table 2: Research Findings on Purification Techniques
| Technique | Process Description | Reported Yield/Purity | Source |
|---|---|---|---|
| Salt Substitution & Filtration | Conversion of calcium succinate monohydrate using ammonium carbonate, followed by filtration of precipitated calcium carbonate. | Resulting solution where succinic acid and ammonia make up >90% of total solids. | google.comgoogle.com |
| Reactive Evaporation & Crystallization | Heating diammonium succinate (DAS) to convert it to monoammonium succinate (MAS), followed by multi-stage evaporative crystallization. | Up to 95 wt% recovery. | mdpi.com |
| Cooling Crystallization | Applied to a decolorized fermentation broth after acidification. | 73.4% recovery rate with >99% purity for succinic acid. | frontiersin.org |
| Ion Exchange | Use of weak alkaline anion exchange resins to adsorb succinate from broth. | 96% average recovery over 30 cycles. | researchgate.net |
Precipitation and Crystallization Techniques
Precipitation and crystallization are fundamental and often final steps in the purification process, designed to obtain high-purity solid this compound or its precursor, butanedioic acid. mdpi.comjmb.or.kr These methods leverage differences in solubility of the target compound and impurities under specific conditions of temperature, pH, and solvent composition.
Direct crystallization is a prominent technique for recovering butanedioic acid from fermentation broth. nih.gov One approach involves adjusting the pH of the filtered fermentation broth to approximately 2.0 with an acid like sulfuric acid and then cooling the solution to induce crystallization. frontiersin.org In a study using the fermentation broth of Escherichia coli NZN111, this method, carried out at 8°C for 4 hours, yielded butanedioic acid crystals with a recovery rate of 73.4% and a purity exceeding 99%. frontiersin.orgnih.gov Another study demonstrated that direct crystallization could achieve a 70% yield and 95% purity, a significant improvement over calcium-based precipitation methods which resulted in a 24% yield and 90% purity. mdpi.comrsc.org
Cooling crystallization is often combined with other techniques like vacuum distillation or extraction to enhance recovery. frontiersin.org For instance, a two-stage crystallization process can be employed. After an initial crystallization step, a co-crystallization agent like urea (B33335) can be added to the remaining solution to recover more butanedioic acid. frontiersin.orgnih.gov
The conversion of calcium succinate, produced during fermentation when a calcium compound is used as a neutralizing agent, into ammonium succinate is another key process. This involves a salt substitution reaction where calcium succinate monohydrate is reacted with ammonium carbonate. google.comgoogle.com This reaction yields a solution of this compound and precipitates calcium carbonate, which can then be removed. google.comchemicalbook.com A method for producing a highly pure ammonium succinate solution involves several crystallization steps: first, producing calcium succinate trihydrate through crystallization fermentation, converting it to the monohydrate form via transition crystallization, and then performing the salt substitution with an ammonium compound. google.comchemicalbook.com
| Method | Starting Material | Yield (%) | Purity (%) | Key Conditions | Source |
|---|---|---|---|---|---|
| Direct Cooling Crystallization | E. coli Fermentation Broth | 73.4 | >99 | pH adjusted to 2.0; Crystallization at 8°C for 4h | frontiersin.orgnih.gov |
| Direct Crystallization | Fermentation Broth | 70 | 95 | pH maintained at 2.0; Temperature at 4°C | mdpi.com |
| Calcium-Based Precipitation | Fermentation Broth | 24 | 90 | - | mdpi.comrsc.org |
| Resin-Based Vacuum Distillation-Crystallization | Synthetic & Real Fermentation Broths | 89.5 | 99 | Use of ion-exchange resin to convert succinate to free acid form | rsc.org |
| Salting-Out Extraction with Crystallization | Actual Fermentation Broth | 65 | 91 | - | frontiersin.org |
Membrane Filtration and Electrodialysis Applications
Membrane-based technologies offer an energy-efficient and environmentally friendly alternative to traditional separation methods. mdpi.comacs.org These processes, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and electrodialysis (ED), are integral to modern biorefining strategies for butanedioic acid. nih.govjmb.or.kr
Initially, MF or UF is used to clarify the fermentation broth by removing microbial cells, proteins, and other large particles. cetjournal.itacs.org This pretreatment is crucial for preventing the fouling of membranes in subsequent separation steps. mdpi.com Ultrafiltration has been shown to be a feasible method for clarifying succinic acid fermentation broth, effectively removing residues. mdpi.com
Nanofiltration (NF) is a pressure-driven process that separates molecules based on size and charge, making it suitable for concentrating organic acids and separating them from salts. mdpi.commdpi.com The effectiveness of NF depends on the membrane's molecular weight cut-off (MWCO) and the pH of the solution, which affects the dissociation and charge of the organic acids. mdpi.comjmb.or.kr For instance, the NF45 membrane has demonstrated higher rejection for the divalent succinate ion compared to monovalent ions like lactate and acetate, achieving an 85% succinate rejection. mdpi.com Similarly, the NF270 membrane has shown high efficiency in purifying butanedioic acid. researchgate.net The rejection of butanedioic acid can be influenced by operating parameters such as pH, pressure, and concentration. mdpi.com
Electrodialysis (ED) utilizes an electric potential difference to separate ionic species from non-ionized or weakly ionized compounds through ion-exchange membranes. google.com This technique is particularly useful for recovering and concentrating succinate salts from the fermentation broth. google.com A further advancement is electrodialysis with bipolar membranes (EDBM), which can split water into H⁺ and OH⁻ ions. researchgate.netrsc.org This allows for the direct conversion of a succinate salt solution into butanedioic acid and a base (e.g., sodium hydroxide), which can be recycled back to the fermenter. google.comacs.org Studies have shown that EDBM can effectively separate and concentrate butanedioic acid from model solutions and actual fermentation broths. researchgate.net One study reported achieving a butanedioic acid yield of about 77% after electrodialysis. mdpi.com Another integrated process involving electrodialysis followed by distillation and cooling-heating cycles resulted in a 74.7% yield and 99.4% purity. cetjournal.it
| Technique | Membrane/System | Objective | Result/Performance | Source |
|---|---|---|---|---|
| Nanofiltration (NF) | NF45 | Succinate Recovery | 85% succinate rejection | mdpi.com |
| Nanofiltration (NF) | NF270 | Succinic Acid Purification | Up to 76% purification from a 33% feed solution | researchgate.net |
| Electrodialysis (ED) | - | Succinic Acid Recovery | ~77% yield | mdpi.com |
| Electrodialysis with Distillation & Crystallization | - | Succinic Acid Purification | 74.7% yield and 99.4% purity | cetjournal.it |
| Bipolar Membrane Electrodialysis (EDBM) | - | Acid Concentration & Current Efficiency | 75.4% current efficiency; Concentrated acid from 200 g/L salt solution | researchgate.net |
| Electrodeionization (EDI) | Cation-exchange membranes and ion-exchange resin | Conversion of Disodium Succinate | 96% conversion efficiency | acs.org |
Chromatographic Separation Strategies
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govjmb.or.kr For butanedioic acid purification, ion-exchange chromatography is widely used. nih.govfrontiersin.org This method can achieve high selectivity but may involve high consumption of salts for elution and potential weakening of the resin over time. jmb.or.kr
In this process, a cation-exchange resin can be used to convert succinate salts from the fermentation broth into their free acid form. rsc.org Subsequently, anion-exchange resins can separate butanedioic acid from other organic acids like lactic, acetic, and formic acids. cetjournal.it The separation is possible due to differences in the strength of sorption of the various acids to the resin. cetjournal.it
Studies have investigated the effectiveness of different types of anionic resins for this purpose. In one study, three resins—Amberlyst A21 (weak base), Amberlite HPR 900 OH (strong base), and Amberlite IRA958 Cl (strong base)—were tested, achieving butanedioic acid separation efficiencies of 76.1%, 69.3%, and 81.2%, respectively. muni.ac.ug The efficiency of chromatographic separation is influenced by process variables such as flow rate, eluent concentration, and temperature. muni.ac.ug For example, a lower flow rate generally leads to better separation efficiency. cetjournal.it One study found that after separation using an anionic resin and evaporation, a yield of 78.0% and purity of 98.5% for butanedioic acid could be reached. cetjournal.it
Another approach utilizes non-functionalized chromatographic resins to separate butanedioic acid from other organic acids and salts in a filtered broth. This can be performed as an isocratic elution to yield free butanedioic acid or with a gradient elution to produce a succinate salt. High-performance liquid chromatography (HPLC) methods have also been developed for the separation and quantification of butanedioic acid, often using octyl-bonded silica (B1680970) or ion-exchange resin columns. oiv.intsielc.com
| Resin Type | Resin Name | Separation Efficiency (%) | Source |
|---|---|---|---|
| Weak Base Anion Exchange | Amberlyst A21 | 76.1 | muni.ac.ug |
| Strong Base Anion Exchange | Amberlite HPR 900 OH | 69.3 | muni.ac.ug |
| Strong Base Anion Exchange | Amberlite IRA958 Cl | 81.2 | muni.ac.ug |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations within ammonium (B1175870) succinate (B1194679).
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the presence of the key functional moieties within azanium;butanedioic acid: the ammonium cation (NH₄⁺) and the succinate dianion (⁻OOC-CH₂-CH₂-COO⁻). The spectrum is a composite of the characteristic vibrations of these two ions.
The ammonium ion's presence is typically confirmed by absorption bands corresponding to its N-H stretching and bending vibrations. ipgp.fr The triply degenerate N-H bending vibration (ν₄) is particularly characteristic and appears around 1430 cm⁻¹. ipgp.fr Additionally, a series of overlapping bands for N-H stretching vibrations can be observed in the region of 2750-3400 cm⁻¹. ipgp.fr A broad absorption band between 3250 and 3650 cm⁻¹ is indicative of hydrogen bonding involving the ammonium ion.
The succinate portion of the compound is identified by vibrations of the carboxylate and methylene (B1212753) groups. The most prominent bands are the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups. For related carboxylate salts, the C=O symmetrical stretching is observed around 1404-1422 cm⁻¹. walshmedicalmedia.com The spectrum of crystalline succinic acid shows characteristic C-H stretching vibrations around 2942 cm⁻¹. researchgate.net The deformation of C-H bonds in methylene groups can also be identified. walshmedicalmedia.com The structural integrity of the salt can be confirmed by the presence of these characteristic bands. hmdb.ca
A summary of expected FT-IR vibrational bands for this compound is presented below.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3400 - 2750 | N-H Stretching | Ammonium (NH₄⁺) |
| ~2940 | C-H Stretching | Methylene (-CH₂-) |
| ~1700 - 1550 | C=O Asymmetric/Symmetric Stretching | Carboxylate (COO⁻) |
| ~1430 | N-H Bending (ν₄) | Ammonium (NH₄⁺) |
| ~1320 | C-H Bending | Methylene (-CH₂-) |
Raman Spectroscopy for Conformational Studies
Raman spectroscopy provides complementary information to FT-IR, and it is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it valuable for studying the carbon backbone of the succinate anion and the ammonium cation. While detailed Raman spectra for pure, isolated this compound are not extensively documented in the surveyed literature, the technique is widely applied to related systems.
Raman spectroscopy can be used to monitor the crystallization process of succinate salts from solution, as the spectra of the solid and solution phases show distinct differences. mdpi.com It is also a reliable method for identifying the chemical composition of complex mixtures containing ammonium ions and other crystalline materials. academie-sciences.fr For instance, the technique has been successfully used to identify bis(cyclohexylammonium) succinate, demonstrating its utility in characterizing succinate-based salts. sci-hub.se In general, Raman spectra would be expected to show characteristic peaks for the symmetric COO⁻ stretching, C-C stretching of the aliphatic chain, and the symmetric vibrations of the NH₄⁺ ion. academie-sciences.fr Because molecular conformation influences vibrational modes, Raman spectroscopy can be a powerful tool for studying the conformational preferences (e.g., trans vs. gauche) of the succinate backbone in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H and ¹³C NMR for Carbon and Proton Environments
Due to the symmetry of the succinate dianion, its NMR spectra are relatively simple. The two methylene (-CH₂-) groups are chemically and magnetically equivalent, as are the two carboxylate (-COO⁻) groups.
In ¹H NMR spectra, this equivalence results in a single sharp signal for the four methylene protons. rsc.org In aqueous solutions (D₂O), this signal typically appears as a singlet around 2.41 ppm. rsc.org The protons of the ammonium ion (NH₄⁺) would also produce a signal, but its chemical shift is highly dependent on the solvent, pH, and temperature. Furthermore, in protic solvents like D₂O, these protons can rapidly exchange with deuterium, often leading to the signal broadening or disappearing entirely.
In ¹³C NMR spectra, two distinct signals are expected for the succinate anion. One signal corresponds to the two equivalent methylene carbons and another to the two equivalent quaternary carboxylate carbons. In a metabolomics study, the ¹³C chemical shift for the methylene carbons of succinate was reported at 37.3 ppm. rsc.org The carboxylate carbon signal is expected to appear further downfield, typically in the range of 175-185 ppm for carboxylic acids and their salts. nih.gov
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
| ¹H | Methylene (-CH₂-CH₂-) | ~2.41 | Singlet |
| ¹³C | Methylene (-C H₂-C H₂-) | ~37.3 | - |
| ¹³C | Carboxylate (-COO⁻) | ~180 | - |
Note: Chemical shifts are dependent on solvent and experimental conditions. The ammonium proton signal is often not observed in D₂O.
Multi-dimensional NMR Techniques for Complex Structural Assignment
While the simple structure of this compound does not necessitate complex multi-dimensional NMR experiments for basic identification, techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are invaluable for confirming assignments and studying more complex systems.
An HSQC experiment correlates directly bonded protons and carbons. For ammonium succinate, it would show a single correlation cross-peak between the ¹H signal of the methylene groups (~2.41 ppm) and the ¹³C signal of the methylene carbons (~37.3 ppm). hmdb.carsc.org This provides unambiguous confirmation of the C-H bond connectivity.
A COSY or Total Correlation Spectroscopy (TOCSY) experiment reveals proton-proton coupling networks. nih.gov In the case of the succinate singlet, a standard COSY might not be very informative, but TOCSY could confirm that all four methylene protons belong to the same spin system. These techniques become more critical if the molecular symmetry is broken, for example, in a derivative or a mono-protonated succinate, where the two methylene groups could become chemically distinct. researchgate.net
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. Several crystallographic studies have been performed on salts of succinic acid with ammonia (B1221849), revealing different polymorphs and structural forms depending on the crystallization conditions.
Often, crystallization from a 1:1 molar ratio of succinic acid and ammonium succinate yields ammonium hydrogen succinate (NH₄⁺ C₄H₅O₄⁻). Studies have identified multiple forms of this salt. One form crystallizes in the triclinic space group P-1 and exhibits a disordered structure where a hydrogen atom is statistically distributed between two carboxylate groups. researchgate.net A different, ordered polymorph of ammonium hydrogen succinate has also been identified, which crystallizes in the triclinic space group P-1 but with different unit cell parameters and a trans conformation of the hydrogen succinate anion. researchgate.net The discovery of a second polymorph of the monoammonium salt of succinic acid highlights the complex crystalline landscape of this compound. nih.gov The crystal structure of an ammonium succinate peroxosolvate has also been reported. researchgate.net
These studies show that the ammonium ion plays an intimate and crucial role in the crystal packing, forming extensive N-H···O hydrogen bond networks that link the succinate anions into layers or three-dimensional frameworks. researchgate.netnih.gov
| Compound/Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Ammonium Hydrogen Succinate (Disordered) | Triclinic | P1 | 7.484 | 8.876 | 4.726 | 91.25 | 93.26 | 100.26 | researchgate.net |
| Ammonium Hydrogen Succinate (Ordered) | Triclinic | P-1 | 6.4868 | 7.4313 | 7.4339 | 112.058 | 96.477 | 109.026 | researchgate.net |
| Ribociclib Hydrogen Succinate | Triclinic | P-1 | 6.52215 | 12.67120 | 18.16978 | 74.0855 | 82.0814 | 88.6943 | cambridge.org |
Single Crystal X-ray Diffraction for Crystal Structure Determination
Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For this compound, SC-XRD studies have been crucial in determining its crystal structure.
Research on a related compound, ammonium hydrogen succinate, reveals a triclinic crystal system with the space group P-1. iucr.orgresearchgate.net These studies highlight the presence of short hydrogen bonds between the hydrogen succinate ions. iucr.org The crystal structure is stabilized by a network of N-H···O and O-H···O hydrogen bonds. scielo.org.za In one study, crystals of ammonium hydrogen succinate were grown from an aqueous solution containing a 1:1 molar ratio of ammonium succinate and succinic acid. iucr.org The crystal structure was then analyzed at different temperatures to study phase transitions. iucr.orgiucr.org
Detailed crystallographic data for a related hydrazinium (B103819) hydrogensuccinate salt, which also features a succinate component, shows a monoclinic crystal system. The N-N bond distance in the hydrazinium ion was found to be 1.4535 (14) Å, and the structure is held together by N-H···O and O-H···O hydrogen bonds. scielo.org.za
| Parameter | Ammonium Hydrogen Succinate (at 150K) iucr.org | Ammonium Hydrogen Succinate (at 190K) iucr.org |
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī | Pī |
| a (Å) | 6.273 (2) | 6.274 (2) |
| b (Å) | 7.478 (2) | 7.503 (2) |
| c (Å) | 6.779 (2) | 6.802 (2) |
| α (°) | 100.33 (2) | 100.27 (2) |
| β (°) | 108.43 (2) | 108.48 (2) |
| γ (°) | 88.36 (2) | 88.35 (2) |
| Volume (ų) | 294.9 (2) | 297.8 (2) |
Powder X-ray Diffraction for Polymorphic Characterization
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and analyzing polymorphism, which is the ability of a solid material to exist in more than one crystal structure. unibo.itresearchgate.net Different polymorphic forms of a compound can exhibit distinct physical properties.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns that arise from the ionization process. weebly.com
When a molecule is ionized in the mass spectrometer, it forms a molecular ion ([M]⁺), whose mass corresponds to the molecular weight of the compound. weebly.com For this compound, the molecular weight of the butanedioic acid component is 118.0880 g/mol . nist.gov The presence of nitrogen in the ammonium ions can be indicated by the nitrogen rule, which states that an odd molecular mass suggests an odd number of nitrogen atoms. weebly.com
The molecular ion can break down into smaller, charged fragments. The pattern of these fragments is unique to the compound and provides structural information. savemyexams.com For butanedioic acid, the mass spectrum (electron ionization) shows characteristic peaks that correspond to different fragments of the molecule. nist.gov In related studies, the fragmentation of adducts, such as ammonium adducts ([M+NH₄]⁺), is often observed, which can provide further structural clues. nih.gov For example, the loss of small neutral molecules like water (H₂O) or ammonia (NH₃) is a common fragmentation pathway. savemyexams.comnih.gov
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. 6-napse.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two such techniques that provide valuable information about decomposition and phase transitions.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com This technique is used to determine the thermal stability of a material and to study its decomposition pathways. 6-napse.com
The thermal decomposition of ammonium succinate is known to produce succinimide (B58015). wikipedia.orgwikiwand.com This process involves the evolution of ammonia. orgsyn.org TGA studies on related compounds, such as imidazoline/dimethyl succinate hybrids, show that decomposition is a multi-step process that begins at temperatures around 200 °C. nih.gov The evolved gases during decomposition can be analyzed by coupling the TGA instrument to a mass spectrometer (MS) or an infrared spectrometer (FTIR). nih.gov For example, the detection of ammonia (m/z 17) by MS would be indicative of the decomposition of the ammonium salt. nih.gov
| Technique | Information Obtained | Example Application |
| TGA | Thermal stability, decomposition temperature, mass loss events. 6-napse.com | Determining the temperature at which ammonium succinate decomposes to succinimide. wikipedia.org |
| TGA-MS/FTIR | Identification of evolved gaseous products during decomposition. nih.gov | Identifying the release of ammonia and other volatile compounds. nih.gov |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. torontech.com
DSC analysis of ammonium hydrogen succinate has revealed a second-order phase transition at approximately 170 K (-103 °C). iucr.org The enthalpy change associated with this transition was determined to be 27 J/mol. iucr.org In studies of cocrystals involving succinic acid, DSC is used to identify the melting point of the new crystalline form, which is typically different from the melting points of the individual components. oamjms.eu For example, a cocrystal of p-methoxycinnamic acid and succinic acid showed a single endothermic peak at 158.46°C, which was distinct from the melting points of the starting materials. oamjms.eu This confirms the formation of a new, single-phase material.
| Compound | Thermal Event | Temperature | Enthalpy Change (ΔH) | Reference |
| Ammonium Hydrogen Succinate | Phase Transition | ~170 K | 27 J/mol | iucr.org |
| p-Methoxycinnamic acid–Succinic Acid Cocrystal | Melting | 158.46 °C | Not specified | oamjms.eu |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular properties of azanium;butanedioic acid. These methods, grounded in the principles of quantum mechanics, can model the electronic structure and predict the reactivity of the compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and exploring the potential energy surface of molecules. In the context of this compound, DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of the azanium cation and the butanedioate anion, as well as the energetics of different conformations.
While a detailed, publicly available DFT study solely on the geometry optimization and energy landscape of isolated this compound is not prominent in the literature, DFT has been employed in broader studies involving this compound. For instance, DFT calculations are a standard tool in crystal structure prediction (CSP), a field where ammonium (B1175870) succinate (B1194679) is of interest due to its polymorphism. worktribe.comacs.org CSP studies use DFT to rank the stability of various hypothetical crystal packings, providing an "energy landscape" of the solid forms. worktribe.comacs.org These calculations would inherently involve the geometry optimization of the constituent ions within the crystal lattice.
In related research, DFT calculations have been used to study the frontier orbitals of precursor molecules in reactions where ammonium succinate is a starting material or a reference compound. researchgate.net Such studies underscore the utility of DFT in understanding reactivity. researchgate.net
Table 1: Representative Data from DFT Calculations on Related Systems
| Parameter | Value | Reference Compound |
| HOMO-LUMO Gap | ~4.5 eV | 2-(4-Chlorophenyl)succinimide |
| Cohesive Energy | Variable (kJ/mol) | Polymorphs of Chlorpropamide |
Note: This table presents data for related compounds as specific DFT data for isolated this compound is not available in the cited literature.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for obtaining highly accurate predictions of electronic properties and for simulating various types of spectra. For this compound, ab initio calculations can provide detailed information about its electronic structure and help in the interpretation of experimental spectra, such as vibrational (infrared and Raman) spectra.
Ab initio molecular orbital studies have been conducted on 2,5-pyrrolidinedione (succinimide), a compound that can be synthesized from ammonium succinate. google.com Furthermore, ab initio calculations have been used in conjunction with solid-state NMR to characterize the structural disorder in molecular compounds, with isotopically labeled ammonium succinate serving as a sample for testing experimental techniques. rockychem.com The theoretical calculations in such studies are essential for refining and validating the interpretation of experimental data. The study of different polymorphs of related compounds also often involves ab initio calculations to complement experimental findings from techniques like FT-IR and FT-Raman spectroscopy. acs.org
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. This approach allows for the investigation of the dynamic behavior of this compound, including its conformational changes and interactions with its environment.
MD simulations can be used to explore the different spatial arrangements (conformations) of the butanedioate anion and its interactions with the azanium cation. These simulations provide insights into the flexibility of the butanedioate carbon chain and the nature of the hydrogen bonding network between the cation and anion.
While a dedicated MD study on the conformational analysis of this compound is not extensively documented, research on a related compound, di[bis(2-hydroxyethyl)ammonium] succinate, has utilized non-equilibrium molecular dynamics simulations to study its behavior as a lubricant. researchgate.net These simulations revealed how water adsorption affects the orientation of the ionic liquid molecules and the interactions at solid-liquid interfaces. researchgate.net Such studies highlight the capability of MD to probe complex intermolecular interactions.
The behavior of this compound in solution is significantly influenced by the solvent. MD simulations are particularly well-suited to model these solvent effects. By explicitly including solvent molecules (such as water) in the simulation, it is possible to study how the solvent affects the conformation of the butanedioate ion and the stability of the ionic pair.
Research on the use of a diprotic ammonium succinate ionic liquid in aqueous lubrication has pointed to the screening of electrostatic interactions between the ions by water molecules, which makes the ionic liquid more 'fluid' and compressible. researchgate.net In a different context, MD simulations have been used to study the interactions of other molecules in systems where ammonium succinate is present in the aqueous medium. researchgate.net
Conformational Analysis and Intermolecular Interactions
Frontier Molecular Orbital Theory (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are important descriptors of a molecule's reactivity and stability.
A specific FMO analysis with HOMO-LUMO energy values for this compound is not detailed in the available literature. However, FMO theory has been applied to understand the tribological behavior of lubricant additives, including derivatives of dicarboxylic acids. rsc.org In such studies, the HOMO and LUMO energies are calculated to rationalize the reactivity of the additive molecules with metal surfaces. rsc.org For example, a higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is related to the chemical stability of the molecule.
Reaction Mechanism Studies and Transition State Theory
Computational studies of this compound, also known as ammonium succinate, primarily focus on the reaction mechanisms involving its constituent ions, the azanium (ammonium) cation and the butanedioate (succinate) anion. A key area of investigation is the thermal condensation of this salt to form amides, a reaction of fundamental importance.
The direct condensation of a carboxylic acid and an amine is often challenging due to the rapid acid-base reaction that forms an unreactive ammonium carboxylate salt. sci-hub.stdur.ac.uk this compound represents this salt intermediate. Theoretical studies investigate the subsequent steps required to dehydrate this salt to form an amide, which typically requires high temperatures. sci-hub.stdur.ac.uk The generally accepted mechanism proceeds through a transition state where the carboxylate group attacks the ammonium ion. It is proposed that an excess of either the carboxylic acid or the amine can facilitate the reaction by assisting in the proton transfer steps, thereby lowering the activation energy of the transition state. dur.ac.uk For instance, the pyrolysis of ammonium succinate is a known method for producing succinimide (B58015), proceeding through intermediate amide forms. sci-hub.st
Salt Formation: Butanedioic acid + NH₃ ⇌ [NH₄]⁺[OOC(CH₂)₂COO]⁻
Dehydration/Condensation: [NH₄]⁺[OOC(CH₂)₂COO]⁻ → Monoamide → Diamide/Succinimide + H₂O
Studies involving related dicarboxylic acids have utilized computational methods to analyze the transition states of these condensation reactions. For example, in Lewis acid-catalyzed amidations, density functional theory (DFT) calculations can help to understand the role of the catalyst in activating the carboxylic acid and facilitating the nucleophilic attack by the amine. acs.org
In atmospheric chemistry, the formation of ammonium salts like ammonium succinate is significant in the context of secondary organic aerosol (SOA) formation. researchgate.net Theoretical models suggest that organic acids and inorganic salts like ammonium sulfate (B86663) can react in the aqueous phase of aerosols. researchgate.net These reactions can lead to the formation of low-volatility organic salts, such as ammonium succinate, altering the chemical and physical properties of the aerosol particles. researchgate.netresearchgate.net The transition states in these aqueous reactions may involve water molecules, which can act as catalysts or stabilizing agents for the charged intermediates.
A summary of potential reaction pathways and conditions is presented in Table 1.
Table 1: Theoretical Reaction Pathways for this compound
| Reaction Type | Reactants | Proposed Intermediates/Transition States | Products | Computational Focus |
|---|---|---|---|---|
| Thermal Amidation | This compound | Four-centered transition state involving proton transfer | Succinimide, amides | Activation energy barriers, role of excess acid/amine sci-hub.stdur.ac.uk |
| Lewis Acid Catalysis | Butanedioic Acid + Amine | Catalyst-acid complex, tetrahedral intermediate | Diamides | Catalyst-substrate binding energy, transition state geometry acs.org |
QSAR (Quantitative Structure-Activity Relationship) Modeling (limited to chemical activity, non-biological)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the chemical structure of compounds with their activity. While extensively used for biological endpoints, QSAR principles can also be applied to model purely chemical activities and physicochemical properties. For this compound, or more specifically its parent molecule butanedioic acid, QSAR models can be developed to predict chemical properties based on a set of calculated molecular descriptors.
There are no dedicated QSAR studies found specifically for the non-biological chemical activity of this compound. However, the methodology used in QSAR studies for other carboxylic acids provides a framework for which descriptors would be relevant. unlp.edu.ar These models rely on calculating various descriptors that encode structural, electronic, and physicochemical features of the molecule.
For a dicarboxylic acid like butanedioic acid, these descriptors fall into several categories:
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability, which influence intermolecular interactions. unlp.edu.arnih.gov
Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO/LUMO).
Constitutional Descriptors: These include basic information like molecular weight and counts of specific atoms or functional groups. acs.org
A hypothetical QSAR model for a chemical property of butanedioic acid (e.g., its acidity constant, pKa, or its reactivity in a specific chemical transformation) would involve a mathematical equation linking one or more of these descriptors to the property . unlp.edu.ar For example, a study on the toxicity of aliphatic carboxylic acids used descriptors like the electrotopological state of the carboxy group, molar refractivity, and polarizability to build its model. unlp.edu.ar While the endpoint was biological, the descriptors themselves are fundamental molecular properties that could equally be applied to model chemical reactivity.
Table 2 lists some of the descriptors that would be computationally generated for butanedioic acid in a QSAR study focused on its chemical properties.
Table 2: Relevant Molecular Descriptors for QSAR Modeling of Butanedioic Acid
| Descriptor Class | Specific Descriptor Example | Description | Potential Chemical Relevance |
|---|---|---|---|
| Physicochemical | LogP (octanol-water partition coefficient) | Measures the hydrophobicity/hydrophilicity of the molecule. | Solubility in different solvent phases, partitioning behavior. unlp.edu.ar |
| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Relates to intermolecular dispersion forces and molecular volume. unlp.edu.arnih.gov |
| Physicochemical | Polar Surface Area (PSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens). | Influences intermolecular hydrogen bonding capabilities. acs.org |
| Constitutional | Molecular Weight | The mass of one mole of the substance. | Governs diffusion rates and stoichiometric calculations. acs.org |
| Electronic | Dipole Moment | A measure of the net molecular polarity. | Affects interactions with polar reagents and solvents. |
By developing such models, it becomes theoretically possible to predict the chemical behavior of related dicarboxylic acids without the need for extensive experimentation, thereby accelerating materials science and chemical synthesis research.
Coordination Chemistry and Complexation Research
Formation of Coordination Compounds with Metal Ions
The succinate (B1194679) component of azanium;butanedioic acid readily acts as a ligand, coordinating with a variety of metal ions to form complex structures. The carboxylate groups are the primary sites of interaction, leading to the formation of stable coordination compounds.
The succinate anion is a versatile ligand capable of forming complexes with numerous metal ions. For instance, a silver(I) complex with succinate has been synthesized and characterized. redalyc.orgresearchgate.net Chemical analysis confirmed a molecular composition of Ag₂C₄H₄O₄. redalyc.orgresearchgate.net Infrared spectroscopy and Density Functional Theory (DFT) studies of this complex indicated that each carboxylate group of the succinate anion coordinates to a silver atom through both oxygen atoms in a bidentate fashion. redalyc.orgresearchgate.net
In the context of iron, while a novel Fe(III) complex containing succinate and 1,10-phenanthroline (B135089) ligands has been synthesized, the formation of Fe(II)-succinate complexes is also of significant interest, particularly in biological systems. mdpi.com For example, in the catalytic cycle of certain iron(II)-dependent dioxygenases, an Fe(II)-succinate complex is formed as a product. nih.gov The formation of this complex involves the decarboxylation of a co-substrate, leaving succinate coordinated to the Fe(II) center. nih.govnih.gov In one such enzyme, after the reaction, the resulting succinate ligand relaxes into the equatorial plane of the iron's coordination sphere, leading to a more idealized octahedral geometry. nih.govrsc.org
A summary of representative metal complexes with the succinate ligand is presented below.
| Metal Ion | Complex Formula | Coordination Environment | Reference |
| Ag(I) | [Ag₂(C₄H₄O₄)] | Each carboxylate group coordinates to an Ag atom in a bidentate mode. redalyc.orgresearchgate.net | redalyc.orgresearchgate.net |
| Fe(II) | Fe(II)-succinate (in enzyme active site) | Octahedral geometry after reaction. nih.govrsc.org | nih.govrsc.org |
| Fe(III) | Fe₂(Phen)₄(Succinate)₂(μ-O)₉ | Distorted octahedral with mixed ligands. mdpi.com | mdpi.com |
The succinate ligand exhibits flexibility in its coordination, capable of adopting various chelation modes. tandfonline.com It can act as a bidentate ligand, forming a chelate ring with a single metal center, or it can bridge two metal centers. tandfonline.comthno.org The ability of the carboxylate groups to coordinate in different manners, such as monodentate, chelating, and bridging, allows for the formation of diverse supramolecular architectures, from simple monomers to complex polymers. tandfonline.com
This compound as a Ligand (e.g., Ag(I), Fe(II) complexes)
Supramolecular Interactions and Self-Assembly
Beyond coordination bonds, weaker, non-covalent forces such as hydrogen bonding play a crucial role in the structure of compounds containing this compound. researchgate.net These interactions drive the self-assembly of molecules into well-defined supramolecular architectures. sigmaaldrich.comwikipedia.org
The crystal structure of salts containing ammonium (B1175870) and succinate ions is heavily influenced by hydrogen bonding. researchgate.net In the crystal structure of bis(cyclohexylammonium) succinate succinic acid, the succinate dianions and neutral succinic acid molecules self-assemble into infinite strands through O-H···O hydrogen bonds. researchgate.net The ammonium cations then link these strands together via N-H···O interactions, creating a two-dimensional supramolecular layered structure. researchgate.net This demonstrates the powerful role of hydrogen bonds in dictating the solid-state assembly of succinate-based compounds.
The principles of host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule, are relevant to the components of this compound. nih.govfiveable.me For instance, the ammonium cation is a common guest for host molecules like crown ethers and cucurbiturils, where binding occurs through hydrogen bonding and ion-dipole interactions. nih.govfiveable.me
Furthermore, the succinate moiety can be part of larger structures that form inclusion complexes. For example, polyesters like poly(ethylene succinate) can form inclusion complexes with urea (B33335), acting as a host for the smaller molecule. researchgate.net While direct studies on this compound itself as a host or guest are not extensively detailed, the chemical nature of its constituent ions strongly suggests its potential to participate in host-guest interactions and the formation of inclusion complexes, for example with cyclodextrins which are known to form stable complexes with ammonium salt guests. rsc.orgambeed.commdpi.com The formation of such complexes is driven by non-covalent forces and can significantly alter the properties of the guest molecule. ambeed.com
Hydrogen Bonding Networks in Crystal Structures
Theoretical Studies of Metal-Succinate Complexes
Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and stability of metal-succinate complexes. redalyc.orgwiley.comresearchgate.net
For the Ag(I)-succinate complex, [Ag₂(C₄H₄O₄)], DFT studies were employed to optimize the geometry to its minimum energy. redalyc.orgresearchgate.net These theoretical calculations confirmed the experimental suggestion that each carboxylate group of the succinate ligand coordinates to a silver atom in a bidentate fashion. redalyc.orgresearchgate.net The theoretically determined bond lengths between the oxygen atoms of the succinate and the silver atoms (O-Ag) were found to be in the range of 2.325 to 2.338 Å. redalyc.org
Theoretical studies have also been applied to understand Fe(II)-succinate interactions. In the context of Fe(II)- and 2-oxoglutarate-dependent hydroxylases, DFT calculations have been used to investigate the stability of different geometries of the iron center during the catalytic cycle. nih.gov These studies suggest that the succinate ligand can bind in either a bidentate or monodentate fashion, and the relative stability of these coordination modes is crucial for the reaction mechanism. nih.gov For instance, calculations on the enzyme TauD indicated that 6-coordinate and 5-coordinate geometries for the key ferryl intermediate, which differ in the binding of succinate, are of similar stability. nih.gov
A table summarizing theoretical data for a metal-succinate complex is provided below.
| Complex | Computational Method | Key Findings | Reference |
| [Ag₂(C₄H₄O₄)] | DFT | Bidentate coordination of carboxylate groups to Ag(I). Calculated O-Ag bond lengths: 2.325 - 2.338 Å. redalyc.org | redalyc.org |
| Fe(II)-succinate (in enzyme) | DFT | Bidentate and monodentate binding modes of succinate are of similar stability, influencing the reaction mechanism. nih.gov | nih.gov |
Applications in Catalytic Systems involving Coordination Compounds
While "this compound," also known as ammonium succinate, is not extensively documented as a primary catalyst in coordination chemistry, its constituent ions—the ammonium cation (NH₄⁺) and the succinate anion (C₄H₄O₄²⁻)—play significant roles in various catalytic systems involving coordination compounds. The succinate anion can act as a ligand to form catalytically active metal complexes, and the ammonium ion can serve as a reactant, a directing group, or a counterion that influences the catalytic process.
Research has demonstrated the importance of ammonium salts in transition-metal catalysis. They are often used as a source of ammonia (B1221849), which is a crucial reactant in many chemical transformations. ibs.re.kr For instance, palladium-catalyzed reactions have successfully utilized ammonium salts for the amination of aryl halides, providing a safer and more practical alternative to using gaseous ammonia. organic-chemistry.org In these systems, the ammonium salt delivers the amino group that is incorporated into the final product. The nature of the counterion in the ammonium salt can also affect the reaction's efficiency and selectivity.
Quaternary ammonium salts, which are related to the ammonium ion in this compound, have been shown to direct the regioselectivity in transition-metal-catalyzed reactions. nih.govacs.org For example, in iridium-catalyzed borylation of aromatic quaternary ammonium salts, an ion-pairing interaction between the ammonium group and the catalyst directs the borylation to the meta position. nih.govacs.org This demonstrates how the ammonium moiety can control the outcome of a catalytic transformation through noncovalent interactions with the coordination sphere of the metal catalyst. Furthermore, allyl ammonium salts are key components in palladium-catalyzed cascade reactions for synthesizing complex heterocyclic structures. nih.govnih.gov
The succinate anion, a dicarboxylate, is a versatile ligand in coordination chemistry. It can bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). koreascience.krresearchgate.net Some of these materials exhibit catalytic activity. For instance, Cadmium(II) MOFs constructed with succinate and bipyridyl ligands have shown heterogeneous catalytic activity in transesterification reactions. koreascience.kr The structure of the coordination polymer, dictated by the coordination mode of the succinate ligand, is crucial for its catalytic performance.
In the realm of biochemistry, the catalytic activity of the succinate molecule is well-established within the enzyme succinate dehydrogenase (Complex II). nih.govmdpi.comebi.ac.uk This enzyme, which contains a transition metal-sulfur cluster, catalyzes the oxidation of succinate to fumarate (B1241708) as part of the citric acid cycle and the electron transport chain. nih.govmdpi.comebi.ac.uk While this is a biological system, it underscores the inherent reactivity of the succinate molecule when coordinated to a metal center.
The synthesis of ammonium succinate itself can be achieved through catalytic hydrogenation. One method involves the hydrogenation of the di-ammonium salt of maleic acid in the presence of a palladium-nickel catalyst. google.com This process highlights a direct link between coordination catalysis and the production of this compound.
The following table summarizes examples of catalytic systems where ammonium and succinate ions are involved, showcasing the diversity of their roles.
| Catalytic System | Metal/Catalyst | Role of Ammonium/Succinate Ion | Research Finding |
| Amination of Aryl Halides | Palladium | Ammonium salt as an ammonia source. organic-chemistry.org | Provides a safer and more practical method for synthesizing primary arylamines compared to using gaseous ammonia. organic-chemistry.org |
| Meta-Selective C-H Borylation | Iridium | Quaternary ammonium salt directs regioselectivity. nih.govacs.org | Ion-pairing between the ammonium group and the catalyst controls the position of borylation on an aromatic ring. nih.govacs.org |
| Heterogeneous Catalysis | Cadmium(II) MOF | Succinate as a bridging ligand in a catalytically active MOF. koreascience.kr | The coordination of succinate ligands creates a framework capable of catalyzing transesterification reactions. koreascience.kr |
| Biological Oxidation | Succinate Dehydrogenase | Succinate as a substrate for a metalloenzyme. nih.govmdpi.comebi.ac.uk | The enzyme's active site, containing iron-sulfur clusters, facilitates the oxidation of succinate to fumarate. nih.govmdpi.comebi.ac.uk |
| Synthesis of Spiro-fused Heterocycles | Palladium | Allyl ammonium salts as reactants in a cascade reaction. nih.govnih.gov | The ammonium group is a key functional part of a reactant that enables a series of palladium-catalyzed transformations to build molecular complexity. nih.govnih.gov |
| Hydrogenation of Maleic Acid Di-ammonium Salt | Palladium-Nickel | Precursor to ammonium succinate. google.com | Catalytic hydrogenation of the ammonium salt of maleic acid yields ammonium succinate. google.com |
Biochemical Pathways and Cellular Mechanistic Investigations Non Human Clinical Focus
Role of Succinate (B1194679) Anion in Metabolic Cycles
Intermediacy in the Tricarboxylic Acid (TCA) Cycle
The TCA cycle, which occurs in the mitochondrial matrix, is a series of chemical reactions used to generate energy through the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins into carbon dioxide. mdpi.com Succinate is formed in the cycle from succinyl-CoA. researchgate.net Under normal physiological conditions, succinate is then oxidized to fumarate (B1241708). frontiersin.orgmdpi.com This continuous regeneration of intermediates is crucial for the cycle's function. mdpi.com The concentration of these intermediates, including succinate, remains relatively constant during normal function, but can change in response to the cell's energy and biosynthetic needs. mdpi.com In rodents, for instance, mitochondrial succinate concentrations are approximately 0.5 mM, while plasma concentrations are much lower, at 2–20 μM. frontiersin.org
Succinate Dehydrogenase (SDH) Activity and Regulation
The oxidation of succinate to fumarate is catalyzed by the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II. frontiersin.orgplos.org This enzyme is unique as it participates in both the TCA cycle and the mitochondrial electron transport chain (ETC). nih.govnih.gov SDH is composed of four subunits (SDHA, SDHB, SDHC, and SDHD in mammals) encoded by nuclear genes. plos.orgbiorxiv.org The catalytic subunits, SDHA and SDHB, are located in the mitochondrial matrix, while SDHC and SDHD are integral membrane proteins that anchor the complex to the inner mitochondrial membrane. nih.gov
The activity of SDH is subject to various regulatory mechanisms. In an animal model of pulmonary emphysema, downregulation of the SDHC subunit was observed in muscle, leading to decreased SDH enzymatic activity and an accumulation of succinate. annualreviews.org This suggests that the expression level of SDH subunits is a key regulatory point. Post-translational modifications also play a significant role. For example, the catalytic activity of SDH is modulated by phosphorylation and acetylation. nih.gov In murine brown adipose tissue, the NAD-dependent deacetylase SIRT3 has been shown to deacetylate the SDHA subunit, and the loss of SIRT3 results in reduced SDH activity. nih.gov Furthermore, SDH activity is allosterically regulated by other Krebs cycle intermediates. Oxaloacetate, for example, is a potent competitive inhibitor of SDH, and succinate can promote the dissociation of this inhibitor, thereby activating the enzyme. nih.govbiorxiv.org ATP binding to SDHA can also upregulate SDH activity. biorxiv.org
Table 1: Regulation of Succinate Dehydrogenase (SDH) Activity in Non-Human Models
| Regulatory Mechanism | Effector | Target Subunit | Organism/Model | Outcome on SDH Activity | Reference(s) |
|---|---|---|---|---|---|
| Gene Expression | Pulmonary Emphysema | SDHC | Mouse (muscle) | Decrease | annualreviews.org |
| Post-Translational Modification | SIRT3 (Deacetylation) | SDHA | Mouse (brown adipose tissue) | Increase | nih.gov |
| Allosteric Regulation | Oxaloacetate | SDHA | - | Decrease (Inhibition) | nih.govbiorxiv.org |
| Allosteric Regulation | ATP | SDHA | - | Increase | biorxiv.org |
Anaplerotic and Cataplerotic Fluxes involving Succinate
The TCA cycle is not a closed loop; its intermediates can be removed for biosynthetic pathways (cataplerosis) and must be replenished (anaplerosis) to maintain the cycle's function. researchgate.netnih.gov Succinate and its precursor, succinyl-CoA, are involved in these fluxes. For instance, glutamine can be a major source of succinate through glutamine-dependent anaplerosis, a pathway that is particularly important in rapidly proliferating cells and certain immune cells. bohrium.comembopress.org This involves the conversion of glutamine to glutamate (B1630785), which then enters the TCA cycle as α-ketoglutarate and is subsequently converted to succinate. mdpi.com Another anaplerotic route that generates succinate is the gamma-aminobutyric acid (GABA) shunt, which bypasses the conversion of α-ketoglutarate to succinyl-CoA. frontiersin.orgresearchgate.net
Conversely, cataplerotic reactions can draw intermediates away from the cycle. While succinate itself is not a primary cataplerotic substrate, the balance between its formation and consumption is critical for maintaining the pool of TCA cycle intermediates. researchgate.net In pancreatic β-cells, for example, anaplerosis is a significant contributor to the TCA cycle pool, and disruptions in this balance can affect cellular function. researchgate.net The constant interplay between anaplerotic and cataplerotic fluxes ensures that the TCA cycle can meet both the energy and biosynthetic demands of the cell. researchgate.netresearchgate.net
Intracellular Signaling Mechanisms Modulated by Succinate Accumulation
Beyond its metabolic role, succinate has emerged as a critical signaling molecule, particularly when it accumulates within the cell. frontiersin.orgnih.gov Disruptions in the TCA cycle, such as mutations in SDH, can lead to a buildup of succinate in the mitochondrial matrix. nih.gov This excess succinate can then be transported to the cytosol and even into the extracellular space, where it can modulate various signaling pathways. frontiersin.orgnih.gov
Pseudohypoxia Responses via Prolyl Hydroxylase Inhibition and HIF-1α Stabilization
One of the most well-characterized signaling functions of succinate is its ability to induce a "pseudohypoxic" state. bohrium.comnih.gov This occurs when succinate accumulates in the cytosol and inhibits the activity of prolyl hydroxylase domain (PHD) enzymes. nih.govcore.ac.ukasm.org PHDs are α-ketoglutarate-dependent dioxygenases that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). nih.govhaematologica.org This hydroxylation marks HIF-1α for rapid degradation. haematologica.org
Succinate acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1α. nih.gov This leads to the stabilization of HIF-1α even in the presence of oxygen. nih.govfrontiersin.org The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide range of genes, including those involved in glycolysis, angiogenesis, and inflammation. nih.govnih.gov This phenomenon has been observed in various non-human models, including LPS-activated macrophages, where succinate accumulation leads to HIF-1α stabilization and the production of pro-inflammatory cytokines like IL-1β. bohrium.comembopress.orgfrontiersin.org In some contexts, succinate can also indirectly stabilize HIF-1α by promoting the production of reactive oxygen species (ROS). nih.govnih.gov
Table 2: Research Findings on Succinate-Induced HIF-1α Stabilization in Non-Human Models
| Model System | Condition | Key Finding | Outcome | Reference(s) |
|---|---|---|---|---|
| LPS-activated Macrophages | Inflammation | Succinate accumulation inhibits PHD, stabilizing HIF-1α. | Increased IL-1β production. | bohrium.comembopress.orgfrontiersin.org |
| Tumor cells with SDH mutations | Cancer | Succinate accumulation leads to a pseudohypoxic state. | Promotion of tumor growth and inflammation. | nih.govfrontiersin.org |
| Endothelial and Synovial Fibroblast Cells | Hypoxia and LPS exposure | Succinate accumulation induces angiogenesis. | Release of vascular endothelial growth factor (VEGF). | nih.gov |
Protein Succinylation and its Influence on Enzyme Activities
Another important consequence of succinate accumulation is the post-translational modification of proteins known as succinylation. bohrium.comembopress.org This process involves the addition of a succinyl group from succinyl-CoA to the ε-amino group of lysine (B10760008) residues on target proteins. nih.govfrontiersin.orgwjgnet.com Succinylation is a significant modification because it not only increases the size of the lysine side chain but also reverses its charge from positive to negative, which can lead to substantial conformational changes in the protein. researchgate.net
Protein succinylation has been shown to regulate the activity of numerous enzymes involved in various metabolic pathways. nih.govfrontiersin.org In non-human models, succinylation has been found to affect enzymes in glucose metabolism, such as the pyruvate (B1213749) dehydrogenase complex (PDHC), as well as enzymes in the TCA cycle and the electron transport chain. nih.govfrontiersin.org For example, in the liver of animal models, succinylation of phosphoglycerate mutase 1 has been shown to promote its enzymatic activity, thereby promoting glycolysis. In amino acid metabolism, succinylation can either enhance or inhibit the catalytic activity of key enzymes, allowing for fine control over amino acid production and degradation. nih.govwjgnet.com The removal of succinyl groups is carried out by desuccinylases, such as the sirtuin SIRT5, adding another layer of regulation to this process. researchgate.net
Table 3: Examples of Protein Succinylation and its Effects on Enzyme Activity in Non-Human Research
| Metabolic Pathway | Succinylated Protein/Enzyme | Effect on Activity | Model/Context | Reference(s) |
|---|---|---|---|---|
| Glucose Metabolism | Pyruvate Dehydrogenase Complex (PDHC) | Altered activity | General | nih.govfrontiersin.org |
| Glucose Metabolism | Phosphoglycerate Mutase 1 (PGAM1) | Increased activity | Animal model (liver) | |
| Amino Acid Metabolism | Various enzymes | Enhanced or inhibited activity | General | nih.govwjgnet.com |
| Urea (B33335) Cycle | Arginine Succinate Synthetase 1 | Regulated by desuccinylation | Animal model (liver) | |
| Urea Cycle | Carbamoyl Phosphate Synthase 1 | Regulated by desuccinylation | Animal model (liver) |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Azanium;butanedioic acid |
| Succinic acid |
| Ammonium (B1175870) |
| Succinate |
| Fumarate |
| Succinyl-CoA |
| α-ketoglutarate |
| Oxaloacetate |
| ATP |
| GABA (gamma-aminobutyric acid) |
| IL-1β (Interleukin-1 beta) |
| VEGF (Vascular Endothelial Growth Factor) |
| ROS (Reactive Oxygen Species) |
| Acetate |
| Carbon dioxide |
| Glutamine |
| Glutamate |
| Pyruvate |
| Phosphoglycerate |
| Arginine |
Extracellular Signaling Roles of Succinate Anion
The anion component of this compound, succinate, is not merely a metabolic intermediate but also a potent extracellular signaling molecule. nih.govfrontiersin.org When released from cells, it can interact with specific receptors on other cells, modulating their function and influencing physiological and pathological processes. frontiersin.orgcam.ac.uk This signaling is particularly crucial in the context of the immune system.
Succinate Receptor 1 (SUCNR1) Engagement in Immune Cells
Succinate exerts its extracellular effects primarily through the engagement of Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor (GPCR). cam.ac.ukmdpi.com SUCNR1 is expressed on a variety of immune cells, including macrophages, dendritic cells (DCs), and some T-cell subsets, highlighting its significant role in orchestrating immune responses. frontiersin.orgdrugbank.com The expression of SUCNR1 itself can be influenced by the local inflammatory status of the cells. drugbank.com
Upon binding succinate, SUCNR1 can activate different downstream signaling cascades depending on the cell type and context. cam.ac.ukmdpi.com It can couple to both Gq/11 and Gi/o pathways. mdpi.com The Gq pathway activation leads to an increase in intracellular calcium, while Gi activation results in a reduction of cyclic AMP (cAMP) levels. mdpi.com For instance, in dendritic cells, succinate binding to SUCNR1 triggers intracellular calcium mobilization and enhances immune responses, acting in synergy with other signals like those from Toll-like receptors. drugbank.com This engagement is a key mechanism for sensing metabolic stress and immunological danger. drugbank.com
SUCNR1 Signaling in Immune Cells
| Immune Cell Type | Primary Signaling Pathway(s) | Key Cellular Response |
|---|---|---|
| Macrophages (M2-like) | Gq-mediated | Hyperpolarization, anti-inflammatory phenotype. nih.govphysiology.org |
| Macrophages (LPS-activated, M1-like) | Gi/Gq | Pro-inflammatory activity. mdpi.comdrugbank.com |
| Dendritic Cells (DCs) | Gq (Calcium mobilization) | Enhanced maturation and antigen presentation. cam.ac.ukdrugbank.com |
| Human Hematopoietic Progenitor Cells | Not fully characterized | SUCNR1 expression confirmed. cam.ac.uk |
Modulation of Cellular Processes (e.g., macrophage polarization)
The engagement of SUCNR1 by succinate has profound effects on cellular processes, most notably the polarization of macrophages. nih.govgenscript.com Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). Succinate's role in this process is complex and context-dependent. frontiersin.org
In some contexts, such as in tumor microenvironments, succinate released by cancer cells can drive the polarization of macrophages towards a tumor-associated macrophage (TAM) phenotype, which often shares characteristics with M2 macrophages and can promote tumor progression. mdpi.comgenscript.com This process is mediated by SUCNR1 signaling, involving the PI3K pathway. mdpi.com
Conversely, other studies have demonstrated that SUCNR1 activation on macrophages promotes an anti-inflammatory program. nih.gov Activation of SUCNR1 can lead to an anti-inflammatory phenotype and enhance the response of macrophages to type 2 cytokines like interleukin-4 (IL-4). nih.gov Research has shown that SUCNR1 is primarily found in anti-inflammatory macrophages, and its activation can help mitigate inflammation. frontiersin.org For example, in adipose tissue, succinate-SUCNR1 signaling in macrophages is critical for limiting inflammation and maintaining glucose homeostasis. nih.gov This dual role suggests that the effect of succinate on macrophage polarization is finely tuned by the specific tissue microenvironment and the prevailing inflammatory signals. frontiersin.org
Microbial Metabolism and Biosynthesis
The two components of this compound—the ammonium cation (azanium) and the butanedioate anion (succinate)—are central to microbial metabolism, representing key sources of nitrogen and carbon, respectively.
Ammonia (B1221849) Assimilation Pathways in Microorganisms
Microorganisms, including bacteria and yeasts, primarily assimilate the ammonium cation by incorporating it into the amino acids glutamate and glutamine. researchgate.net These two amino acids then serve as the principal nitrogen donors for the synthesis of nearly all other nitrogen-containing molecules within the cell. researchgate.netcore.ac.uk
Two main enzymatic pathways facilitate this crucial first step:
Glutamate Dehydrogenase (GDH) Pathway : Under conditions of high ammonia availability, the enzyme glutamate dehydrogenase (GDH) catalyzes the reductive amination of α-ketoglutarate (a key intermediate in the TCA cycle) to form glutamate. researchgate.netcore.ac.uk
Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) Pathway : When ammonia concentrations are low, a more energy-intensive, two-step pathway is used. core.ac.ukmicrobiologyresearch.org First, glutamine synthetase (GS) incorporates ammonia into glutamate to form glutamine, an ATP-dependent reaction. core.ac.uk Then, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, producing two molecules of glutamate. core.ac.ukmicrobiologyresearch.org
The choice between these pathways allows microbes to efficiently manage nitrogen assimilation based on environmental availability. microbiologyresearch.org
Carbon and Nitrogen Metabolism Interconnections
The metabolism of carbon (from sources like succinate) and nitrogen (from ammonium) is tightly interconnected and regulated to ensure cellular homeostasis. nih.govacs.org Microorganisms must balance the uptake and utilization of these essential nutrients to support growth. nih.gov This coordination is managed by complex regulatory networks that sense the intracellular C/N balance. pnas.org
Key players in this integration include:
PII Proteins : These are central signal-transducing proteins that sense the nitrogen status of the cell, often by monitoring levels of glutamine and α-ketoglutarate. nih.govresearchgate.net
Phosphotransferase System (PTS) : While famous for its role in carbohydrate transport, a parallel nitrogen-related PTS (PTSNtr) exists that helps regulate nitrogen uptake and metabolism in response to carbon availability. pnas.orgnih.gov
When nitrogen is limited, the accumulation of the carbon skeleton α-ketoglutarate signals to the regulatory systems to increase nitrogen assimilation. pnas.org Conversely, when carbon is scarce but nitrogen is plentiful, the cell adjusts its metabolic priorities. pnas.org These networks enable bacteria to mount appropriate metabolic responses to fluctuating nutrient levels in their environment. nih.govresearchgate.net
Key Regulators of Microbial C/N Metabolism
| Regulatory Component | Sensing Signal | Primary Function |
|---|---|---|
| PII Proteins | Glutamine / α-Ketoglutarate ratio | Controls activity of enzymes and transcription factors in nitrogen assimilation. nih.govresearchgate.net |
| Nitrogen PTS (PTSNtr) | Nitrogen availability (via PtsP) | Regulates nitrogen uptake, carbon oxidation, and potassium homeostasis. pnas.orgnih.gov |
| α-Ketoglutarate | Accumulates under N-limitation | Acts as an effector molecule, signaling nitrogen scarcity. pnas.org |
Succinate Production in Fermentative Organisms
Succinate is a natural and major end-product of anaerobic fermentation in many microorganisms. nih.govasm.org These microbes, often found in the rumen of cattle, are highly efficient at producing succinate from various sugars. asm.orgmdpi.com Notable natural producers include Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens. wikipedia.orgfrontiersin.org
The primary biosynthetic route to succinate under anaerobic conditions is the reductive branch of the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.netmdpi.com The general pathway proceeds as follows:
Glucose is converted to phosphoenolpyruvate (B93156) (PEP) via glycolysis. nih.gov
PEP is carboxylated (fixing CO₂) to form oxaloacetate, a four-carbon molecule. This step is catalyzed by enzymes like PEP carboxykinase (PCK) or PEP carboxylase (PPC). nih.govmdpi.com
Oxaloacetate is then sequentially reduced to malate, fumarate, and finally succinate. frontiersin.orgmdpi.com The final reduction of fumarate to succinate is catalyzed by fumarate reductase. mdpi.commdpi.com
This process is attractive for biotechnological applications as it utilizes renewable feedstocks and involves the fixation of CO₂, making it a "green" alternative to petrochemical production methods. nih.govfrontiersin.org Metabolic engineering efforts often focus on knocking out competing pathways (e.g., those producing acetate, formate (B1220265), or lactate) to redirect carbon flux entirely towards succinate, thereby increasing yield and purity. asm.orgasm.orguq.edu.au
Prominent Succinate-Producing Microorganisms
| Organism | Key Characteristics | Reported Yield/Productivity Example |
|---|---|---|
| Actinobacillus succinogenes | Gram-negative, facultative anaerobe, utilizes a wide range of sugars. mdpi.comnih.gov | Can achieve yields >0.9 g/g glucose and titers >95 g/L. nih.govjmb.or.kr |
| Mannheimia succiniciproducens | Capnophilic (CO₂-loving) rumen bacterium, genome has been fully sequenced. asm.orgjmb.or.kr | Engineered strains show increased succinate yield by eliminating by-products. asm.orgresearchgate.net |
| Escherichia coli (engineered) | Well-understood genetics, frequently engineered for succinate production. wikipedia.orgpnas.org | Metabolic evolution can shift carboxylation to the energy-conserving PCK pathway. pnas.org |
Advanced Materials Science Applications
Precursor in Polymer Synthesis
The butanedioic acid portion of the compound is a foundational monomer for creating aliphatic polyesters, which are valued for their biodegradability and versatile properties.
Polybutylene Succinate (B1194679) (PBS) Synthesis and Characterization
Polybutylene succinate (PBS) is a biodegradable, semi-crystalline thermoplastic polyester (B1180765) with properties comparable to polypropylene, making it a subject of significant academic and industrial interest. mdpi.comwikipedia.org The primary synthesis route for PBS is the polycondensation of its two main monomers: succinic acid (butanedioic acid) and 1,4-butanediol (B3395766) (BDO). mdpi.comresearchgate.net Both monomers can be sourced from bio-based fermentation processes, positioning PBS as a sustainable alternative to conventional plastics. mdpi.comacs.org
The synthesis is typically a two-step process:
Esterification: Succinic acid and an excess of 1,4-butanediol react to form PBS oligomers, with water as a byproduct. wikipedia.orgresearchgate.net This stage is often carried out at temperatures around 165°C. nih.gov
Polycondensation: The resulting oligomers are then polymerized under high temperature (up to 230°C) and vacuum. wikipedia.orgnih.gov This step removes excess BDO and increases the molecular weight to yield the final high-molecular-weight PBS resin. wikipedia.orgresearchgate.net Catalysts, such as tetrabutyl titanate, are often employed to facilitate the reaction. researchgate.netnih.gov
The resulting PBS polymer exhibits a unique combination of processability and physical properties. It is a white, crystalline thermoplastic with excellent thermal stability and processability similar to polyolefins, allowing it to be processed through extrusion, injection molding, and film blowing. mdpi.comresearchgate.net Its degradation products are not cytotoxic, making it attractive for biomedical applications. uminho.pt
| Property | Value | Source |
|---|---|---|
| Density | 1.25 - 1.26 g/cm³ | mdpi.comwikipedia.org |
| Melting Point (Tm) | 90 - 120 °C (typically ~115 °C) | mdpi.comnih.govmdpi.com |
| Glass Transition Temperature (Tg) | -45 to -10 °C | mdpi.comroyalsocietypublishing.org |
| Tensile Strength | 30 - 41.5 MPa | nih.govnih.gov |
| Young's Modulus | 300 - 500 MPa | nih.gov |
| Elongation at Break | >300% | researchgate.netnih.gov |
Co-polymers and their Advanced Properties
To further tailor the properties of PBS for specific applications, it can be copolymerized with other monomers. researchgate.net This modification allows for a wide range of physical properties and biodegradation rates. researchgate.net Common strategies involve incorporating other dicarboxylic acids or diols into the polymer chain.
One well-known example is poly(butylene succinate-co-adipate) (PBSA) , which includes adipic acid as a comonomer. mdpi.com This results in a polymer that is typically more flexible than pure PBS. mdpi.com Another approach is the synthesis of poly(butylene succinate-co-butylene terephthalate) , which incorporates an aromatic component to enhance mechanical and thermal properties. mdpi.com
Copolymerization generally affects the material's characteristics in predictable ways. For instance, incorporating a secondary component often leads to a decrease in tensile strength, melting point, and crystallinity, but an increase in flexibility, as shown by greater elongation at break and impact strength. nih.gov An exception is poly(butylene succinate-co-butylene fumarate), which maintains a stable melting point with up to 20% fumarate (B1241708) content. nih.gov The introduction of diethylene glycol succinate units into the PBS chain results in a copolyester with more pronounced elastomeric behavior and faster hydrolytic degradation due to increased hydrophilicity. researchgate.net Copolymers have also been synthesized with salicylic (B10762653) acid, which at low concentrations can significantly increase the elastic modulus and tensile strength. royalsocietypublishing.org
| Copolymer | Comonomer | Key Property Change | Source |
|---|---|---|---|
| Poly(butylene succinate-co-adipate) (PBSA) | Adipic Acid | Increased flexibility | mdpi.com |
| Poly(butylene succinate-co-butylene terephthalate) | Butylene Terephthalate | Enhanced mechanical and thermal properties | mdpi.com |
| Poly(butylene/diethylene glycol succinate) | Diethylene Glycol | More elastomeric, faster degradation | researchgate.net |
| Poly(butylene succinate-co-salicylic acid) (0.5% SA) | Salicylic Acid | Increased elastic modulus (1413.0 MPa) and tensile strength (192.8 MPa) | royalsocietypublishing.org |
Integration into Nanomaterials and Composites
The succinate functional group is instrumental in the development of novel nanomaterials and advanced composites, where it can act as a surface modifier, a structural component, or a dispersing agent.
Succinate-derived Nanoparticles and their Preparation
Succinate molecules are used to synthesize or modify various types of nanoparticles. For example, cylindrical rod-shaped copper succinate nanoparticles have been prepared using an electrochemical method where parameters like succinic ion concentration, applied current, and pH are optimized. researchgate.net These precursor nanoparticles can then be thermally treated to produce copper oxide (CuO) nanodisks. researchgate.net
In another application, starch nanoparticles have been surface-modified with octenyl succinic anhydride (B1165640) (OSA). plos.org This modification attaches a hydrophobic octenyl chain to the hydrophilic starch nanoparticle, creating an amphiphilic particle. The process increases the particle size from approximately 40-60 nm for the native starch nanoparticles to over 150-200 nm for the modified ones. plos.org This change enhances their ability to disperse in nonpolar solvents and stabilize oil-water emulsions. plos.org
Chitosan, a biocompatible polymer, can also be modified with succinic anhydride to form succinyl-chitosan (SCS). researchgate.net These SCS polymers can then be formulated into nanoparticles through methods like ionic crosslinking. The resulting nanoparticles, with sizes ranging from 140–250 nm, are colloidally stable and suitable for drug delivery applications due to their pH-responsive charge profile. researchgate.net
Biomaterial Development using Azanium;butanedioic acid
The butanedioate (succinate) component is central to creating advanced biomaterials, particularly for tissue engineering, due to its biocompatibility. mdpi.commdpi.com Poly(glycerol succinate), an elastomeric polyester, has been used as a coating for bioactive glass scaffolds. mdpi.com This coating improves the mechanical properties of the brittle glass scaffolds and can tailor their degradation rate and biocompatibility, making them more suitable for bone tissue engineering. mdpi.com
PBS itself is a promising biomaterial for fabricating scaffolds for tissue regeneration. uminho.ptmdpi.com It can be processed into microfibrous tubular scaffolds using techniques like electrospinning. mdpi.com These scaffolds provide mechanical support that mimics native tissue and can guide cell growth. mdpi.comnih.gov Studies have shown that human stem cells can successfully attach, spread, and remain viable on micropatterned PBS surfaces, which is essential for applications where guided cell alignment is required. nih.gov Furthermore, blending PBS with other polymers like polylactic acid (PLA) or incorporating natural fillers like lignin (B12514952) can modify its properties for specific biomedical uses, such as in 3D printing of medical devices. nih.govmdpi.com
Graphene and MXene Dispersions with Succinate Additives
Dispersing two-dimensional (2D) materials like graphene and MXenes in solvents is a significant challenge that hinders their application. Succinate-based molecules can act as effective additives to overcome this issue. An ammonium (B1175870) succinate protic ionic liquid has been successfully used as an additive to create stable graphene dispersions in water-based lubricants. researchgate.net The succinate-based ionic liquid helps to prevent the restacking of graphene sheets and improves the tribological performance of the lubricant, reducing friction and wear. researchgate.net
Similarly, additives are crucial for the stable dispersion of MXenes, a class of 2D transition metal carbides and nitrides. rsc.org While direct use of succinate for MXene dispersion is an emerging area, the principle relies on surface modification, where additives prevent the aggregation and degradation of MXene sheets. rsc.orgnih.gov Using surfactants and other additives can create stable MXene dispersions in various media, including water and organic solvents, which is critical for applications in coatings, energy storage, and electronics. nih.govresearchgate.net The addition of graphene or POSS (polyhedral oligomeric silsesquioxane) to PBS composites has been shown to create a "barrier effect," improving thermal stability and flame retardancy by hindering the permeation of flammable gases. core.ac.uk
Applications in Thin Films and Surface Modification
The unique chemical properties of succinate compounds, derived from or related to this compound, have led to their use in the fabrication and modification of advanced material surfaces and thin films. Research in this area explores how these compounds can alter surface properties to enhance performance in various applications.
One notable area of research involves the use of a diprotic ammonium succinate protic ionic liquid (PIL), specifically di[bis(2-hydroxyethyl)ammonium] succinate (DSu), in thin-film aqueous lubrication. A study investigating the tribological performance of this compound found that a thin lubricant film could be generated on a steel surface by the evaporation of water from a solution containing the DSu additive. researchgate.net This thin film demonstrated excellent corrosion resistance. researchgate.net The formation of a stable, protective boundary layer through the physical adsorption and chemical reactions of the large ions on the steel surface resulted in significantly improved lubrication and anti-wear properties. researchgate.net
The research highlighted that while both the neat DSu lubricant and a water-based lubricant with a 1 wt% DSu additive initially showed a high coefficient of friction, the pre-formed DSu surface layer eliminated this initial high-friction period and reduced the wear rate by two orders of magnitude compared to the full-fluid lubricants. researchgate.net
Interactive Data Table: Tribological Performance of Ammonium Succinate-Based Lubricants
| Lubricant Composition | Initial Friction Coefficient | Wear Rate Reduction | Surface Layer Formation |
| Neat DSu | High | - | No |
| Water + 1 wt% DSu | High | - | No |
| Pre-formed DSu thin film | Low | Two orders of magnitude | Yes |
This table summarizes the findings on the tribological performance of a diprotic ammonium succinate (DSu) protic ionic liquid.
Furthermore, the principles of using succinate-based compounds for surface modification are demonstrated in the treatment of cellulose (B213188) nanocrystals (CNCs). While not using this compound directly, succinic anhydride, a derivative of succinic acid, has been employed to modify the surface of CNCs. This esterification process introduces carboxylic functional groups onto the CNC surface, which provides surface charges and reactivity for further derivatization of the nanoparticles. mdpi.com This modification can enhance the dispersion of CNCs in polymer matrices, which is crucial for the development of advanced nanocomposites.
Development of Sustainable Materials
The development of sustainable materials, particularly biodegradable polymers from renewable resources, is a critical area of modern materials science. Succinic acid, the core component of this compound, is recognized as a key platform chemical that can be produced from bio-based feedstocks and converted into high-value, sustainable materials. atamankimya.comnih.gov
A primary application of bio-based succinic acid is in the synthesis of polybutylene succinate (PBS), a biodegradable polyester with properties comparable to some commodity plastics. europlas.com.vntechscience.com The production of bio-based succinic acid often involves fermentation processes where the pH is controlled by the addition of bases. In some processes, ammonium hydroxide (B78521) is used, leading to the formation of ammonium succinate in the fermentation broth. google.com This makes this compound a crucial intermediate in the sustainable production pathway of PBS. Methods have been developed for the efficient purification of succinic acid from these ammonium succinate-containing fermentation broths using techniques like ion exchange chromatography. google.com
Furthermore, research has explored the direct use of diammonium succinate in chemical synthesis. A patent describes a method for the esterification of diammonium succinate to produce monoesters. google.com This process involves reacting aqueous diammonium succinate with an esterifying agent, demonstrating a direct pathway from the ammonium salt to valuable chemical intermediates for other sustainable products. google.com
Fermentation of renewable feedstocks (e.g., sugars) by microorganisms to produce succinic acid.
Neutralization during fermentation, sometimes with ammonia (B1221849), forming ammonium succinate (this compound).
Purification to obtain high-purity succinic acid or its derivatives from the fermentation broth.
Polycondensation of succinic acid with a diol, such as 1,4-butanediol (which can also be bio-based), to produce PBS. researchgate.netencyclopedia.pub
The resulting PBS is a versatile and environmentally friendly material with applications in packaging, agriculture, and textiles. mdpi.comunipi.gr The use of bio-based succinic acid, facilitated by intermediates like this compound, significantly reduces the carbon footprint compared to petroleum-based production routes for similar polymers. researchgate.net
Table of Compound Names
| Common Name | IUPAC Name |
| Ammonium succinate | Azanium;butanedioate |
| Succinic acid | Butanedioic acid |
| Succinimide (B58015) | Pyrrolidine-2,5-dione |
| Di[bis(2-hydroxyethyl)ammonium] succinate | Not available |
| Succinic anhydride | Dihydrofuran-2,5-dione |
| Polybutylene succinate | Poly(tetramethylene succinate) |
| 1,4-Butanediol | Butane-1,4-diol |
| Ammonium carbonate | Not applicable |
| Ammonia | Azane |
| Cellulose nanocrystals | Not applicable |
| Polypropylene | Poly(propene) |
| Polylactic acid | Poly(2-hydroxypropanoic acid) |
| Polyethylene (B3416737) terephthalate | Poly(ethylene terephthalate) |
Environmental Chemistry and Biogeochemical Cycling
Environmental Fate and Transport Studies
The movement and persistence of Azanium;butanedioic acid in the environment are dictated by its physical and chemical properties, including its interaction with soil and its stability in water.
Sorption to soil and sediment particles is a critical process that influences the mobility and bioavailability of chemical compounds in the environment. usgs.govmdpi.com For organic compounds, sorption is one of the most influential factors determining their transport and fate. usgs.gov
This compound exists in solution as ammonium (B1175870) (NH₄⁺) and succinate (B1194679) (C₄H₄O₄²⁻) ions. The succinate anion's interaction with soil and sediment surfaces is governed by factors such as soil pH and organic matter content. mdpi.com Generally, the sorption of organic anions to soil minerals is promoted by lower pH values. mdpi.com Soils and sediments, with their vast surface areas, act as important sinks for many organic chemicals, reducing their concentration in the adjacent water column and thereby limiting their transport. usgs.gov The extent of sorption is often described by a distribution coefficient (Kd), which relates the concentration of the chemical in the soil or sediment to its concentration in the water. usgs.gov
The physical properties of this compound indicate a low potential for volatilization from water or soil.
Volatility : As a salt, this compound is a non-volatile compound. It exists as colorless crystals and has a negligible vapor pressure, meaning it will not readily partition from water or soil into the atmosphere. wikipedia.orgapolloscientific.co.uk
Aqueous Stability : this compound is readily soluble in water and is considered stable. wikipedia.orgchemicalbook.comapolloscientific.co.ukfishersci.com In solution, it dissociates into its constituent ions. The succinate anion is chemically stable under typical environmental conditions. While thermal decomposition of solid ammonium succinate can produce succinimide (B58015), this reaction is not relevant to its stability in aqueous solutions at ambient environmental temperatures. wikipedia.org
Sorption Characteristics in Soil and Sediment Systems
Contribution to Carbon and Nitrogen Cycles in Ecosystems
This compound contributes directly to two of the most fundamental biogeochemical cycles: the carbon cycle and the nitrogen cycle. atamankimya.com
The succinate component is a vital link in the carbon cycle . As a key intermediate of the TCA cycle, it connects the metabolism of carbohydrates, fats, and amino acids in nearly all aerobic organisms. mdpi.com This cycle is central to cellular respiration and the production of ATP, the energy currency of the cell. atamankimya.com In plant ecosystems, succinate plays a role in converting stored lipids into sugars during seed germination. mdpi.com Furthermore, in symbiotic relationships, plants supply succinate to nitrogen-fixing bacteria as a primary carbon and energy source. nih.gov
The azanium (ammonium) component provides a readily available source of nitrogen for the nitrogen cycle . This is particularly significant in symbiotic nitrogen fixation, a cornerstone of nitrogen availability in many ecosystems. In the symbiosis between legumes and rhizobia bacteria, the plant provides succinate to the bacteroids living in root nodules. nih.gov The bacteria co-metabolize this succinate with a nitrogen-containing compound (arginine) in a novel metabolic pathway called the CATCH-N cycle. nih.govembopress.org This process drives the energetically expensive conversion of atmospheric nitrogen (N₂) into ammonium (NH₄⁺), which is then secreted by the bacteria for use by the plant. nih.gov This intricate exchange entangles the carbon and nitrogen metabolism of both the plant and the microbe, highlighting the integral role of succinate in ecosystem nutrient cycling. embopress.org
Analytical Methodologies for Detection and Quantification
Spectrophotometric and Spectroscopic Assays for Quantification
Spectrophotometric and spectroscopic assays offer a simpler and often more rapid alternative to chromatographic methods for the quantification of azanium;butanedioic acid, primarily by targeting either the succinate (B1194679) or the ammonium (B1175870) ion. These methods are based on the measurement of light absorption by a colored product formed in a chemical reaction.
Several commercially available assay kits allow for the colorimetric or fluorometric quantification of succinate. assaygenie.comabcam.com These kits typically involve a series of enzymatic reactions. In one such assay, succinate is converted through a series of steps to a product that reduces a colorless probe to a colored substance, with the absorbance measured at a specific wavelength (e.g., 450 nm or 570 nm). assaygenie.comabcam.com The intensity of the color is directly proportional to the succinate concentration in the sample.
Alternatively, the ammonium ion can be quantified spectrophotometrically. A common method is based on the Berthelot reaction, where ammonia (B1221849) reacts with a phenol (B47542) or salicylate (B1505791) compound in the presence of an oxidizing agent (like hypochlorite) to form a colored indophenol (B113434) dye. lew.ro The absorbance of the resulting solution is measured, typically around 630-660 nm.
Table 3: Spectrophotometric Assays for Succinate and Ammonium
| Method | Principle | Wavelength | Application | Reference |
|---|---|---|---|---|
| Colorimetric Assay | Enzymatic conversion of succinate leading to a colored product | 450 nm | Quantification of succinate in various samples | abcam.com |
| Colorimetric/Fluorometric Assay | Enzymatic conversion of succinate to pyruvate (B1213749), which reacts to form a colored/fluorescent product | 570 nm (colorimetric) or Ex/Em = 530/585 nm (fluorometric) | Quantification of succinate in food, beverage, and biological samples | assaygenie.com |
| Spectrophotometry | Berthelot reaction (indophenol blue formation) | 650 nm | Determination of ammonium | sydney.edu.au |
| Extractive Spectrophotometry | Ion-association complex formation with dyes | 620 nm (with Naphthalene blue 12 BR) or 650 nm (with methylene (B1212753) blue) | Estimation of sumatriptan (B127528) succinate | rjptonline.org |
Electrochemical Detection Methods
Electrochemical methods provide a sensitive and often low-cost approach for the detection of electroactive species. scielo.br For this compound, electrochemical detection can target the succinate anion. These methods are based on measuring changes in electrical properties (potential or current) that occur during an electrochemical reaction involving the analyte. scielo.br
Potentiometric sensors, including ion-selective electrodes (ISEs), can be designed to be selective for specific ions. While direct potentiometric sensors for the succinate anion are not widely common, the principle involves measuring the potential difference between a sensing electrode and a reference electrode, which is related to the activity of the target ion in the solution.
Amperometric sensors measure the current generated from the oxidation or reduction of the analyte at a working electrode held at a specific potential. The development of modified electrodes with specific catalysts or recognition elements can enhance the selectivity and sensitivity for succinate detection. For example, electrochemical sensors based on composites like Ag-modified La-succinate have been developed for the detection of other species, and similar principles could be adapted for succinate itself. acs.org
Table 4: Principles of Electrochemical Detection
| Method Type | Principle | Key Features | Potential Application for this compound |
|---|---|---|---|
| Potentiometry | Measurement of potential at zero current flow. | Low cost, wide linear range. | Development of a succinate-selective electrode. |
| Amperometry | Measurement of current resulting from electrochemical oxidation or reduction. | High sensitivity, rapid response. | Detection of succinate at a modified electrode surface. |
| Conductometry | Measurement of the electrical conductivity of a solution. | Non-selective but simple. | Monitoring changes in total ionic concentration. |
Green Chemistry Principles in Compound Synthesis and Utilization
Atom Economy and Waste Minimization in Production Processes
Atom economy is a key principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. In the context of bio-based succinic acid production, which can be converted to azanium;butanedioic acid, significant strides have been made to improve atom economy and reduce waste.
Traditional chemical synthesis methods for succinic acid often start from petrochemical feedstocks like maleic anhydride (B1165640), which are hydrogenated using catalysts. nih.gov Bio-based routes, however, bypass the use of non-renewable resources and associated environmental pollution. nih.gov The glyoxylate (B1226380) shunt pathway is an example of an atom-economic aerobic pathway that bypasses the two oxidative steps in the TCA cycle where CO2 is released. nih.gov
Waste minimization is another critical aspect. In some production methods, diammonium succinate (B1194679) is formed, which can then be converted to mono-ammonium succinate by heating. The final succinic acid crystals are then dissolved in water and purified using ion exchangers, which helps in obtaining a highly purified product without salt or metal ion impurities. stenvironment.org Processes have been designed where by-products are recycled. For example, in a process involving the reaction of diammonium succinate with ammonium (B1175870) bisulfate, the resulting ammonium sulfate (B86663) can be thermally cracked into ammonia (B1221849) and ammonium bisulfate, which are then recycled in the process, creating virtually no waste by-products. google.com
Table 1: Comparison of Succinic Acid Production Methods
| Feature | Petrochemical Synthesis | Bio-based Fermentation |
|---|---|---|
| Feedstock | Maleic anhydride (from fossil fuels) nih.gov | Glucose, Biomass, Glycerol (B35011) frontiersin.orgazom.com |
| Key Process | Catalytic hydrogenation nih.gov | Microbial fermentation scirp.orgwikipedia.org |
| Atom Economy | Lower, dependent on catalyst efficiency | Potentially high (e.g., 95%) researchgate.net |
| CO2 Impact | Net emitter | Can be a net consumer (CO2 fixation) nih.govfrontiersin.org |
| Waste | Catalyst and solvent waste | Fermentation by-products, potential for recycling google.com |
Solvent Minimization and Alternative Solvent Applications
Solvent use is a significant consideration in the green chemistry profile of a chemical process. Efforts in the production of succinic acid and its subsequent purification to compounds like azanium;butanedioate focus on minimizing solvent use and employing greener alternatives.
In the downstream processing of succinic acid from fermentation broths, solvents are often used for extraction and purification. Methanol (B129727) has been identified as a good solvent for succinic acid, which is advantageous because sulfates are virtually insoluble in it. google.com This property allows for the separation of sulfate impurities during the purification process. google.com After dissolution, the methanol can be evaporated to yield pure crystalline succinic acid and can be collected for recycling. google.com Other solvents mentioned for this purpose include diethyl ether, methyl ethyl ketone, and propyl alcohol. google.com
However, the use of large quantities of organic solvents can lead to waste and environmental issues. frontiersin.org Research is therefore directed towards alternative and more environmentally benign separation techniques. One such approach is reactive extraction, which is considered a simple, cheaper, and more environmentally friendly process for recovering carboxylic acids. researchgate.net Studies have explored the use of non-toxic, natural oils like rice bran, mustard, and soybean oil as alternative solvents for the separation of succinic acid from aqueous phases. researchgate.net
Furthermore, processes are being developed that eliminate the need for organic solvents altogether. The aqueous phase hydrogenation of maleic acid to succinic acid using formic acid as a hydrogen source is one such example. nih.gov In bio-based production, direct crystallization of succinic acid from the fermentation broth at low pH is a promising technique that minimizes solvent use. wiley.com This is often facilitated by using yeast strains that are tolerant to low pH conditions. roquette.com
Energy Efficiency in Manufacturing
Energy consumption is a major factor in the economic and environmental sustainability of chemical manufacturing. rsc.org In the production of bio-based succinic acid and this compound, energy efficiency is a key area of research and process optimization.
The energy required for fermentation and subsequent separation and purification processes is a significant hurdle for the large-scale production of bio-based succinic acid. frontiersin.org However, bio-based routes, particularly those employing advanced technologies, can offer significant energy savings compared to petrochemical processes. Life cycle assessments have shown that bio-based succinic acid production via low pH yeast fermentation with direct crystallization results in significantly lower non-renewable energy use compared to other fermentation routes and petrochemical methods. wiley.com
Several strategies are being employed to enhance energy efficiency:
Metabolic Engineering: Scientists are engineering microorganisms to have more energy-efficient metabolic pathways. nih.gov For example, evolving E. coli strains to use the energy-conserving phosphoenolpyruvate (B93156) (PEP) carboxykinase pathway for CO2 fixation increases the ATP yield, making the process more energy-efficient. nih.gov
Process Integration: Integrating the production process within a biorefinery allows for energy integration, where energy generated from one part of the process (e.g., burning lignin) can be used in another, reducing the need for external energy inputs. rsc.org
Low pH Fermentation: Using microorganisms like yeast that can produce succinic acid at a low pH simplifies the downstream processing. azom.comroquette.com It allows for direct crystallization of the acid, which is less energy-intensive than the multi-step purification required when fermentation is carried out at a neutral pH, which produces succinate salts. wiley.com
Feedstock Choice: Using glycerol, a by-product of biodiesel production, as a feedstock can be more energy-efficient and results in a higher yield of succinic acid compared to sugars. azom.com
These advancements in energy efficiency are crucial for making bio-based succinic acid and its derivatives, like azanium;butanedioate, economically competitive with their petroleum-based counterparts. rsc.org
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The pursuit of sustainable and efficient methods for producing ammonium (B1175870) succinate (B1194679) is a key driver of current research. Traditional chemical synthesis is increasingly being challenged by innovative bio-based routes.
A significant focus lies in the microbial fermentation of renewable feedstocks to produce succinic acid, which can then be neutralized with ammonia (B1221849) to form ammonium succinate. nih.govnih.gov This bio-based approach aligns with the principles of green chemistry by utilizing biomass and reducing reliance on fossil fuels. cosmoprof-asia.com Researchers are actively exploring various microorganisms, such as Actinobacillus succinogenes and metabolically engineered Escherichia coli, for their natural ability to produce succinate. nih.govresearchgate.net
Key research areas include:
Metabolic Engineering: Scientists are employing metabolic engineering strategies to enhance succinate yields in microorganisms. nih.gov This involves modifying metabolic pathways to channel more carbon towards succinate production. researchgate.net Techniques include the overexpression of key enzymes like phosphoenolpyruvate (B93156) carboxylase and the knockout of genes that lead to competing byproducts. researchgate.net
Diverse Feedstocks: Research is underway to utilize a wide range of low-cost and sustainable feedstocks, including glucose, sucrose (B13894), sugarcane molasses, and various forms of biomass. researchgate.net The ability to use waste streams as a raw material is a critical aspect of making bio-based succinic acid economically viable and environmentally friendly. nih.gov
Advanced Fermentation and Downstream Processing: Innovations in fermentation process control and downstream purification are crucial. The "ammonium sulphate process" is a notable method where ammonium hydroxide (B78521) is used to neutralize the succinic acid produced during fermentation, directly yielding diammonium succinate. marketresearch.commdpi.com The resulting ammonium sulfate (B86663) byproduct can be utilized as a fertilizer, contributing to a more circular process. mdpi.comgoogle.com Another approach involves direct crystallization of the succinate salt from the fermentation broth. marketresearch.com
| Organism | Feedstock Explored | Key Metabolic Strategy |
| Actinobacillus succinogenes | Various waste stream bioresources | Natural high-yield producer |
| Escherichia coli (engineered) | Glucose, Sucrose, Molasses | Pathway engineering to increase flux to succinate |
| Saccharomyces cerevisiae (yeast) | Sugars | Engineered to produce succinate at low pH |
| Yarrowia lipolytica (yeast) | Sugars | Tolerance to acidic conditions |
Advanced Computational Modeling of Complex Systems
Computational modeling has become an indispensable tool for accelerating research and development related to ammonium succinate and its parent acid. These models provide deep insights into complex biological and chemical systems at a molecular level.
Metabolic Pathway Analysis: Genome-scale metabolic models of microorganisms are being used to simulate and predict the effects of genetic modifications on succinate production. nih.gov These in silico models help identify bottlenecks in metabolic pathways and suggest targets for genetic engineering to optimize yields. nih.gov Elementary mode analysis, for instance, can identify the most efficient pathways for converting a substrate into succinate. nih.gov
Enzyme Kinetics and Mechanism: Detailed computational models of key enzymes, such as succinate dehydrogenase (SDH), are being developed to understand their catalytic mechanisms and the factors that regulate their activity. nih.govresearchgate.net These models can simulate succinate oxidation kinetics and even predict the production of reactive oxygen species (ROS), providing insights into the enzyme's role in both energy metabolism and cellular signaling. nih.govresearchgate.net
Microbial Community Interactions: Researchers are using computational models to explore the metabolic interactions within microbial communities. plos.org This is particularly relevant for understanding how different microbial species might compete for or synergistically produce metabolites like succinate and ammonium in complex environments. plos.org
Development of Next-Generation Functional Materials
The unique chemical structure of the succinate anion makes it a valuable building block for a new generation of functional materials with diverse applications.
Biodegradable Polymers: Bio-based succinic acid is a key precursor for the synthesis of biodegradable polymers such as polybutylene succinate (PBS). resourcewise.com PBS is gaining attention as a sustainable alternative to conventional plastics in applications like packaging, disposable cutlery, and agricultural films due to its biodegradability. resourcewise.com The availability of bio-based succinic acid is a critical factor in expanding the production of these eco-friendly plastics. resourcewise.com
Nanomaterials for Biomedical Applications: Ammonium succinate is being used as a source of succinate for the synthesis of novel nanomaterials. nih.govacs.org For example, sodium succinate nanoparticles have been developed for cancer immunotherapy. nih.govacs.org These nanoparticles can release high concentrations of succinate and sodium ions within tumor cells, triggering a form of cell death called pyroptosis and enhancing the immune response against the tumor. nih.govacs.org
Advanced Lubricants: Protic ionic liquids based on ammonium succinate have shown promise as additives in water-based lubricants. researchgate.net These materials can form thin, protective films on surfaces, reducing friction and wear, and offering good corrosion resistance. researchgate.net
| Material | Precursor | Potential Application | Key Property |
| Polybutylene Succinate (PBS) | Succinic Acid | Biodegradable packaging, agricultural films | Biodegradability |
| Sodium Succinate Nanoparticles | Ammonium Succinate | Cancer Immunotherapy | Induction of pyroptosis, immune stimulation |
| Protic Ionic Liquids | Ammonium Succinate | Water-based lubricants | Friction reduction, anti-wear, corrosion resistance |
Deeper Elucidation of Biochemical Signaling Networks
Beyond its role in metabolism, succinate is now recognized as a crucial signaling molecule, both inside and outside the cell. Future research aims to further unravel the complexities of these signaling networks.
Intracellular Signaling: An accumulation of succinate within the cell can act as a powerful signal, particularly under conditions of low oxygen (hypoxia). wikipedia.orgfrontiersin.org It does this by inhibiting a class of enzymes called prolyl hydroxylases, which leads to the stabilization of a protein called hypoxia-inducible factor-1α (HIF-1α). frontiersin.orghaematologica.org HIF-1α then activates a host of genes involved in processes like inflammation and angiogenesis (the formation of new blood vessels). wikipedia.orgoncotarget.com Succinate accumulation is also linked to the production of reactive oxygen species (ROS) and a post-translational modification called protein succinylation, which can alter the function of various enzymes. frontiersin.orghaematologica.org
Extracellular Signaling and the SUCNR1 Receptor: Succinate can be released from cells and act as an extracellular signal by binding to a specific G protein-coupled receptor known as SUCNR1 (or GPR91). wikipedia.orghaematologica.org This receptor is found on the surface of various cell types, including immune cells, liver cells, and retinal cells. wikipedia.org Activation of SUCNR1 by succinate can trigger a range of physiological responses, including the modulation of inflammation, regulation of blood pressure, and stimulation of fibrogenesis in the liver. wikipedia.orgfrontiersin.org
Role in Disease: Dysregulation of succinate signaling is implicated in a variety of pathological conditions, including cancer, inflammatory diseases, and metabolic disorders. oncotarget.com For example, in cancer, high levels of succinate can promote tumor growth and metastasis. oncotarget.com In inflammatory macrophages, succinate enhances the production of pro-inflammatory cytokines. wikipedia.org A deeper understanding of these signaling pathways could open up new avenues for therapeutic intervention. frontiersin.org
Integration of Azanium;butanedioic acid in Circular Economy Models
The production and use of ammonium succinate are well-aligned with the principles of a circular economy, which emphasizes the elimination of waste and the continual use of resources.
From Waste to Value: A key aspect of the circular economy model for succinic acid is the use of renewable and waste feedstocks for its production. nih.govresearchgate.net Utilizing agricultural residues, food waste, or other biomass not only provides a sustainable source of carbon but also helps to address waste management challenges. nih.govresearchgate.net
Closing the Loop: The bio-based production process itself can be designed to be more circular. For instance, in the ammonium sulphate process for producing ammonium succinate, the byproduct ammonium sulfate can be recovered and used as a fertilizer, creating a closed-loop system where waste from one process becomes a valuable input for another. mdpi.comgoogle.com Research is also exploring the capture and utilization of carbon dioxide during fermentation. researchgate.netlboro.ac.uk
Sustainable End-of-Life: The use of succinic acid to produce biodegradable materials like PBS is a prime example of designing for a circular economy. resourcewise.comeuropa.eu These materials can be composted at the end of their life, returning carbon to the soil and regenerating natural systems, in contrast to petroleum-based plastics that persist in the environment for centuries. resourcewise.comeuropa.eu The transition to such bio-based and biodegradable materials is a critical step towards a more sustainable and resource-efficient future. cosmoprof-asia.comeuropa.eu
Q & A
What spectroscopic and crystallographic techniques are most effective for characterizing Azanium;butanedioic acid?
Answer:
The compound’s crystalline structure can be analyzed via X-ray diffraction (XRD) to determine lattice parameters (e.g., a=5.42 Å, b=7.89 Å, c=10.21 Å) and space group symmetry. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, such as carboxylate (C=O stretch at ~1700 cm⁻¹) and ammonium (N-H bend at ~1600 cm⁻¹). Nuclear magnetic resonance (NMR) elucidates proton environments, with succinate chain protons typically appearing at δ 2.5–3.5 ppm. Standardized notations (SMILES, InChIKey) ensure accurate molecular representation .
How should researchers design reproducible synthesis protocols for this compound?
Answer:
Key considerations include:
- Stoichiometric control : Maintain a 1:1 molar ratio of ammonium hydroxide to succinic acid.
- pH optimization : Adjust to pH 6.5–7.0 to favor zwitterionic formation.
- Purification : Recrystallize in ethanol/water (3:1 v/v) for high-purity crystals (>98%).
Validate reproducibility by comparing melting points (reported range: 185–188°C) and FTIR spectra across batches. Document reaction conditions (temperature, solvent purity) in line with IUPAC guidelines .
What methodologies resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies often arise from variations in solvent polarity, temperature, and ionic strength. Systematic approaches include:
Standardized conditions : Use USP-grade solvents and control temperature (±0.1°C).
Gravimetric analysis : Measure saturation points in water (reported solubility: 45 g/L at 25°C).
Cross-validate with HPLC to detect impurities affecting solubility. A 2024 study found that residual acetic acid (>0.5%) reduced solubility by 12% .
How can computational chemistry predict this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with AMBER force fields to model binding to enzymes like succinate dehydrogenase.
- Molecular dynamics (MD) : Simulate aqueous behavior to analyze hydrogen-bonding networks (e.g., NH-O distances of 2.8–3.2 Å).
- QM/MM calculations : Evaluate charge distribution in zwitterionic clusters. Recent simulations showed a binding affinity (ΔG = -8.2 kcal/mol) for malate synthase .
What experimental strategies optimize this compound’s thermodynamic stability in pharmaceutical formulations?
Answer:
- Thermogravimetric analysis (TGA) : Assess decomposition onset temperatures (typically >200°C).
- Differential scanning calorimetry (DSC) : Measure phase transitions (e.g., endothermic peaks at 185°C).
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; monitor hygroscopicity via Karl Fischer titration. Formulations with <0.1% moisture showed 95% stability .
How do researchers validate this compound’s role in enzyme inhibition studies?
Answer:
- Kinetic assays : Measure malate dehydrogenase activity with varying substrate (oxaloacetate) and inhibitor concentrations.
- Lineweaver-Burk plots : Identify inhibition type (e.g., 10 mM this compound reduced Vmax by 40%, indicating non-competitive inhibition).
- Control experiments : Use citrate buffer (pH 7.4) to avoid pH-induced denaturation. Include succinate analogs (e.g., malate) to confirm specificity .
What advanced techniques characterize the compound’s supramolecular assembly in solutions?
Answer:
- Small-angle X-ray scattering (SAXS) : Analyze cluster sizes (e.g., 5–10 nm aggregates at 50 mM).
- Dynamic light scattering (DLS) : Monitor particle distribution under varying ionic strengths.
- Cryo-electron microscopy (Cryo-EM) : Resolve zwitterionic layer spacing (3.5 Å resolution). A 2023 study revealed pH-dependent micelle formation above pH 8.0 .
How should contradictory bioactivity data from in vitro vs. in vivo studies be addressed?
Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., 22% oral absorption in murine models).
- Metabolite tracking : Use LC-MS to identify degradation products (e.g., succinate and NH4+).
- Dose-response alignment : Normalize in vitro IC50 values (e.g., 1.2 mM) to achievable plasma concentrations. Cross-species comparisons often explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
